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  • Product: 2,3,5-Trimethylpyridine;hydrochloride
  • CAS: 836599-21-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Physical Properties and Characterization of 2,3,5-Trimethylpyridine Hydrochloride

Executive Summary In advanced pharmaceutical synthesis, the physical state and stability of reagents dictate the efficiency of the entire workflow. 2,3,5-trimethylpyridine (commonly known as 2,3,5-collidine) is a heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, the physical state and stability of reagents dictate the efficiency of the entire workflow. 2,3,5-trimethylpyridine (commonly known as 2,3,5-collidine) is a heavily substituted, sterically hindered pyridine derivative utilized extensively as a specialized base and building block . However, the free base is a volatile, combustible liquid with limited aqueous solubility .

To bypass these formulation and handling bottlenecks, researchers convert the free base into its hydrochloride salt: 2,3,5-trimethylpyridine hydrochloride (CAS: 836599-21-4) . This whitepaper provides an in-depth mechanistic analysis of this phase shift, detailing the comparative physical properties, the causality behind its synthesis, and field-proven, self-validating protocols for its characterization.

Comparative Physicochemical Profiling

The conversion of a lipophilic liquid into a hydrophilic crystalline solid is driven by the formation of an ionic crystal lattice. The table below summarizes the quantitative physical data, contrasting the free base with its hydrochloride counterpart.

Property2,3,5-Trimethylpyridine (Free Base)2,3,5-Trimethylpyridine Hydrochloride
CAS Number 695-98-7 [[Sigma-Aldrich[1]]]()836599-21-4 [[EvitaChem[2]]]()
Molecular Formula C₈H₁₁N C₈H₁₂ClN
Molecular Weight 121.18 g/mol [[PubChem[3]]]([Link])157.64 g/mol
Physical State (25°C) Clear, colorless to yellow liquid Crystalline solid (White/Off-white)
Boiling Point 184 °C N/A (Decomposes prior to boiling)
Density 0.931 g/mL N/A (Solid bulk density applies)
Aqueous Solubility Slightly soluble [[Jubilant Ingrevia[4]]]()Highly soluble
Refractive Index 1.508 N/A (Solid state)
Mechanistic Insights into Property Shifts

The profound shift in physical properties is rooted in thermodynamics. The free base relies on weak Van der Waals forces and dipole-dipole interactions, resulting in a liquid state with a high vapor pressure. Upon protonation, the resulting pyridinium cation and chloride anion form a highly ordered, stable ionic lattice. This lattice energy dramatically elevates the melting point and completely suppresses volatility, making the hydrochloride salt vastly superior for precise stoichiometric weighing in drug development workflows.

G Base Free Base (Lipophilic, Volatile) Protonation N-Atom Protonation Base->Protonation Salt Hydrochloride Salt (Hydrophilic, Stable) Protonation->Salt Prop1 Increased Aqueous Solubility Salt->Prop1 Prop2 Elevated Melting Point Salt->Prop2 Prop3 Reduced Volatility Salt->Prop3

Thermodynamic and physical property shifts following pyridine protonation.

Experimental Protocol: Anhydrous Synthesis and Self-Validation

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps; they must be self-validating systems . The following methodology for synthesizing 2,3,5-trimethylpyridine hydrochloride utilizes anhydrous conditions to force immediate precipitation, utilizing Le Chatelier's principle to drive the reaction to completion while simultaneously validating the product's formation.

Step-by-Step Methodology

Step 1: Dissolution in a Non-Polar Solvent

  • Action: Dissolve 1.0 equivalent of liquid 2,3,5-trimethylpyridine (free base) in 10 volumes of anhydrous diethyl ether under an inert argon atmosphere.

  • Causality: The free base is highly lipophilic and completely miscible in ether. We deliberately avoid aqueous solvents because the resulting hydrochloride salt is highly water-soluble; using water would require tedious lyophilization, risking product degradation.

Step 2: Anhydrous Protonation

  • Action: Slowly bubble anhydrous HCl gas (or add a 4M HCl in dioxane solution dropwise) into the reaction vessel at 0°C.

  • Self-Validation Check 1 (Visual & Thermal): The reaction is exothermic. The immediate formation of a dense, white precipitate validates that protonation is occurring. Because the ionic salt is entirely insoluble in the non-polar ether, it crashes out of solution instantly, confirming the phase shift.

Step 3: Isolation and Desiccation

  • Action: Isolate the precipitate via vacuum filtration using a Schlenk frit. Wash the filter cake with cold anhydrous ether to remove any unreacted free base. Dry the solid under high vacuum at 40°C for 12 hours.

  • Self-Validation Check 2 (Gravimetric): Calculate the molar yield. A yield of >95% validates the completion of the precipitation and the efficiency of the anhydrous solvent system.

Step 4: Analytical Self-Validation

  • Action: Perform Differential Scanning Calorimetry (DSC) and ¹H-NMR (in D₂O).

  • Self-Validation Check 3 (DSC): The appearance of a sharp endothermic melting peak (>150°C) validates the purity of the crystalline lattice, confirming no residual liquid free base remains.

  • Self-Validation Check 4 (NMR): In the ¹H-NMR spectrum, the downfield shift of the aromatic ring protons (compared to the free base reference) definitively validates the protonated state of the pyridinium nitrogen.

G A 2,3,5-Trimethylpyridine (Free Base Liquid) B Dissolution in Anhydrous Ether A->B C Addition of Anhydrous HCl (Exothermic Protonation) B->C D Nucleation & Precipitation C->D E Vacuum Filtration & Desiccation D->E F 2,3,5-Trimethylpyridine Hydrochloride (Solid) E->F

Workflow for the synthesis and isolation of 2,3,5-trimethylpyridine hydrochloride.

Applications in Drug Development

The physical properties of 2,3,5-trimethylpyridine hydrochloride make it an invaluable asset in pharmaceutical laboratories.

  • Sterically Hindered Acid Scavenger: In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the free base is used to scavenge acids without acting as a nucleophile (due to the steric bulk of the 2-methyl and 5-methyl groups). Having the hydrochloride salt on hand allows chemists to reverse-engineer the exact stoichiometry of the scavenging process during reaction optimization.

  • Analytical Reference Standards: 2,3,5-trimethylpyridine is a known degradation product and impurity in the synthesis of proton pump inhibitors, such as Esomeprazole . The stable, solid hydrochloride salt (CAS 836599-21-4) is utilized by analytical chemists to create highly accurate, weighable reference standards for HPLC/MS validation, ensuring regulatory compliance in drug purity profiling.

References

  • Title: 2,3,5-Trimethylpyridine | C8H11N | CID 12759 | Source: PubChem | URL: [Link]

Sources

Exploratory

2,3,5-trimethylpyridine hydrochloride chemical structure and analysis

Executive Summary In the realm of active pharmaceutical ingredient (API) manufacturing, the selection of stable, high-purity intermediates is paramount. 2,3,5-Trimethylpyridine hydrochloride (CAS: 836599-21-4) is the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) manufacturing, the selection of stable, high-purity intermediates is paramount. 2,3,5-Trimethylpyridine hydrochloride (CAS: 836599-21-4) is the protonated, solid-state salt of the liquid free base 2,3,5-collidine (CAS: 695-98-7)[1][2]. While the free base is highly valued as a building block in organic synthesis, its volatility and susceptibility to atmospheric oxidation complicate long-term storage and precise stoichiometric handling. Conversion to the hydrochloride salt mitigates these issues, providing a highly stable, crystalline compound. This technical guide explores the structural rationale, synthesis pathways—particularly its critical role in the production of the proton pump inhibitor Omeprazole—and the self-validating analytical frameworks required for its characterization.

Chemical Structure and Physicochemical Rationale

2,3,5-Trimethylpyridine features a pyridine heterocycle substituted with methyl electron-donating groups at the 2, 3, and 5 positions. In its hydrochloride salt form, the nitrogen atom is protonated, creating an ionic lattice with the chloride counter-ion.

Causality of Salt Selection: The free base is a clear liquid with a boiling point of 184 °C[3]. By protonating the basic nitrogen (pKa ~ 6.5), the resulting hydrochloride salt becomes a solid. This phase change is critical for drug development workflows because it allows for rigorous purification via crystallization, prevents oxidative degradation of the pyridine ring, and enables highly accurate gravimetric dosing during large-scale API synthesis.

Table 1: Comparative Physicochemical Data
Property2,3,5-Trimethylpyridine (Free Base)2,3,5-Trimethylpyridine Hydrochloride
CAS Number 695-98-7[1]836599-21-4[2]
Molecular Formula C8H11NC8H12ClN
Molecular Weight 121.18 g/mol [1]157.64 g/mol
Physical State (RT) Clear colorless to yellow liquid[3]White to off-white crystalline solid
Boiling Point 184 °C[3]N/A (Decomposes before boiling)
Density 0.93 g/cm³[3]N/A (Solid)

Role in Pharmaceutical Synthesis: The Omeprazole Pathway

2,3,5-Trimethylpyridine is a foundational precursor in the synthesis of Omeprazole[4]. The synthesis relies on the precise functionalization of the pyridine ring.

Mechanistic Pathway:

  • Oxidation: The synthesis initiates with the oxidation of 2,3,5-trimethylpyridine using hydrogen peroxide and a catalyst to yield 2,3,5-trimethylpyridine 1-oxide (CAS: 74409-42-0)[4][5].

  • Methoxylation: The N-oxide is subsequently activated and subjected to nucleophilic substitution to introduce a methoxy group at the 4-position, yielding 4-methoxy-2,3,5-trimethylpyridine derivatives[6].

  • Coupling & Final Oxidation: This intermediate is coupled with 5-methoxy-2-mercapto-benzimidazole. A final, highly controlled oxidation step yields the Omeprazole API[4].

SynthesisPathway A 2,3,5-Trimethylpyridine (Free Base) B HCl Gas / Solvent (Salt Formation) A->B Addition of HCl D Oxidation (H2O2 / Catalyst) (N-Oxide Formation) A->D Oxidation C 2,3,5-Trimethylpyridine HCl (Stable Storage) B->C Crystallization E 2,3,5-Trimethylpyridine N-oxide D->E Intermediate F Further Functionalization (Methoxylation) E->F Substitution G Omeprazole API F->G Final API Synthesis

Figure 1: Synthesis pathway from 2,3,5-trimethylpyridine to Omeprazole API.

Analytical Characterization & Self-Validating Protocols

To ensure batch-to-batch consistency, a robust, self-validating analytical framework must be employed. Every analytical choice must be grounded in the physicochemical reality of the molecule.

Protocol 1: Synthesis and Isolation of the Hydrochloride Salt
  • Step 1 (Dissolution): Dissolve 2,3,5-trimethylpyridine free base in anhydrous diethyl ether.

    • Causality: Anhydrous conditions prevent the hydrolysis of the newly formed salt. Diethyl ether acts as a perfect anti-solvent for the polar hydrochloride salt, creating a strong thermodynamic driving force for precipitation.

  • Step 2 (Acidification): Bubble dry HCl gas (or add ethereal HCl dropwise) under continuous stirring at 0–5 °C.

    • Causality: Acid-base neutralization is highly exothermic. Cooling the reaction prevents solvent boil-off and minimizes thermal degradation or side reactions.

  • Step 3 (Isolation & Drying): Filter the white precipitate under vacuum, wash with cold anhydrous ether, and dry in a vacuum desiccator over P2O5.

    • Causality: Washing removes unreacted non-polar free base. P2O5 is a powerful desiccant that removes residual moisture, ensuring the salt remains free-flowing.

  • Self-Validation System: Perform a gravimetric mass balance. A yield of >95% combined with a sharp, narrow melting point range confirms successful, high-purity salt formation without the need for immediate complex spectroscopy.

Protocol 2: HPLC-DAD Purity Profiling
  • Step 1 (Mobile Phase): Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The protonated nitrogen of the pyridine ring causes severe peak tailing and poor retention on standard reversed-phase C18 columns. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, dynamically neutralizing the charge to improve peak symmetry and retention[6].

  • Step 2 (Sample Prep): Dissolve the salt in the initial mobile phase to 1 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion (e.g., fronting).

  • Step 3 (Chromatography): Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm) at 1.0 mL/min. Monitor at 210 nm and 254 nm via Diode Array Detector (DAD).

    • Causality: 254 nm is optimal for the aromatic pyridine chromophore, ensuring high sensitivity.

  • Self-Validation System: Run a blank injection immediately prior to the sample to rule out column carryover. Utilize the DAD to perform peak purity analysis (spectral matching across the peak width) to definitively prove no hidden impurities are co-eluting with the main API intermediate.

Spectroscopic Confirmation (NMR & MS)
  • 1H NMR (in D2O or MeOD): Protonation of the nitrogen atom draws electron density away from the ring via inductive effects. Consequently, the methyl groups at positions 2 and 5, and the aromatic proton at position 6, will be significantly deshielded and shifted downfield compared to the free base[6].

  • Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI) in positive mode, the salt dissociates, yielding the protonated molecular ion [M+H]+ at m/z 122.18. Fragmentation typically involves the loss of methyl radicals, providing a distinct structural fingerprint[1].

AnalyticalWorkflow Prep Sample Preparation (Dissolution in D2O/MeOD) NMR NMR Spectroscopy (1H, 13C Structural Confirmation) Prep->NMR MS Mass Spectrometry (LC-MS for MW & Fragmentation) Prep->MS HPLC HPLC Analysis (Purity & Impurity Profiling) Prep->HPLC Data Data Synthesis & Self-Validating QA/QC NMR->Data MS->Data HPLC->Data

Figure 2: Self-validating analytical workflow for 2,3,5-trimethylpyridine hydrochloride.

References

  • Title: 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem Source: nih.gov URL: 1

  • Title: 2,3,5-Collidine - Chem-Impex Source: chemimpex.com URL: 3

  • Title: Buy 2-Amino-1,3-dihydroxypropane-1-sulfonic acid (EVT-15298243) | 182220-99-1 - EvitaChem Source: evitachem.com URL: 2

  • Title: EP0484265A1 - A process for the preparation of omeprazol - Google Patents Source: google.com URL: 4

  • Title: 2,3,5-trimethylpyridine 1-oxide | CAS 74409-42-0 | AMERICAN ELEMENTS ® Source: americanelements.com URL: 5

  • Title: An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine - Benchchem Source: benchchem.com URL: 6

Sources

Foundational

Safety, handling, and storage of 2,3,5-trimethylpyridine hydrochloride

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 2,3,5-Trimethylpyridine Hydrochloride This document provides a comprehensive technical guide for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 2,3,5-Trimethylpyridine Hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2,3,5-trimethylpyridine hydrochloride. As a substituted pyridine derivative, this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by a specific hazard profile that necessitates rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Section 1: Chemical Identification and Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe use. 2,3,5-Trimethylpyridine, also known as 2,3,5-Collidine, is the free base from which the hydrochloride salt is derived.[2] The hydrochloride form is typically a solid, which alters its physical properties compared to the liquid free base, most notably by increasing its water solubility and eliminating its flammability hazard, though the toxicological properties associated with the parent molecule remain.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name 2,3,5-Trimethylpyridine Hydrochloride-
Synonyms 2,3,5-Collidine Hydrochloride[1]
CAS Number 695-98-7 (for free base)[2][3][4]
Molecular Formula C₈H₁₁N · HCl[1][3][5]
Molecular Weight 157.65 g/mol -
Appearance Typically a crystalline solidGeneral chemical knowledge
Boiling Point (Free Base) 184 °C[1]
Solubility Soluble in water[6]

Section 2: Hazard Identification and Toxicology

2,3,5-Trimethylpyridine hydrochloride and its parent compound are classified as hazardous.[6] The primary risks involve irritation and acute toxicity upon exposure. Adherence to safety protocols is critical because absorption can occur via inhalation, skin contact, or ingestion.[7]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][8]

  • Skin Irritation (Category 2): Causes skin irritation.[3][5][8][9]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][5][8][9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5][8]

Toxicological Summary:

The primary health effects are local irritation to the skin, eyes, and respiratory tract.[7][10] In case of significant exposure, systemic effects similar to those of pyridine may occur, including headache, dizziness, nausea, and potential damage to the liver and kidneys with chronic exposure.

  • Eye Contact: Can produce severe inflammation and pain, with potential for damage 24 hours or more after instillation.[10]

  • Skin Contact: Causes local irritation; absorption through the skin can lead to systemic effects similar to inhalation.[10]

  • Inhalation: Breathing dust or aerosols can irritate the nose and throat, causing coughing and wheezing.

  • Ingestion: Harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling 2,3,5-trimethylpyridine hydrochloride is a properly functioning and certified laboratory chemical fume hood.[11][12] This is critical for containing dust and preventing the inhalation of airborne particles, especially when weighing or transferring the solid material. The work area should also be equipped with an emergency eyewash station and a safety shower, located within a 10-second travel distance.[11]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected carefully based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[13] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Hand Protection: Given the hazards of pyridine and its derivatives, glove selection is critical. While nitrile gloves are common in labs, they are not recommended for pyridine.[11] Butyl rubber or polyvinyl alcohol (PVA) gloves offer superior protection and should be used.[11] Always consult the manufacturer's glove compatibility chart.[11][14]

  • Body Protection: A fully-buttoned laboratory coat must be worn to prevent skin contact.[11][13] For larger quantities or tasks with a higher spill risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: When engineering controls are insufficient or during a large spill, respiratory protection may be necessary. Use of a respirator requires medical clearance, fit-testing, and enrollment in a respiratory protection program.[11]

PPE_Selection_Workflow start Task: Handling 2,3,5-Trimethylpyridine HCl fume_hood Work inside a certified chemical fume hood? start->fume_hood weighing Weighing or transferring solid? fume_hood->weighing Yes solution Working with solutions? fume_hood->solution Yes ppe_base Standard PPE: - Lab Coat - Safety Goggles weighing->ppe_base solution->ppe_base gloves Select Gloves: - Butyl Rubber (Preferred) - PVA - AVOID Nitrile ppe_base->gloves face_shield Add Face Shield (Splash Hazard) gloves->face_shield If splash risk exists end Proceed with Task Safely gloves->end No splash risk face_shield->end

Caption: Chemical incompatibility chart for 2,3,5-trimethylpyridine HCl.

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its impact.

Spill Response

The response to a spill depends on its size and the training of the personnel involved. [11]

  • Small Spill (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-flammable inert absorbent material like sand, vermiculite, or diatomaceous earth. [12][15] 3. Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [6][15] 4. Clean the spill area with soap and water.

    • Ventilate the area well. * Large Spill:

    • Evacuate the area immediately. [11][16] 2. Alert others and activate any emergency alarms.

    • If safe to do so, remove any ignition sources. 4. Secure the area to prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) office or local emergency services. [11]

Spill_Response_Tree spill Spill Occurs size Is the spill large or unmanageable? spill->size evacuate EVACUATE AREA Alert others Call EH&S / 911 size->evacuate Yes small_spill Small, Manageable Spill size->small_spill No trained Are you trained and equipped to clean it? small_spill->trained trained->evacuate No ppe Don appropriate PPE (Butyl gloves, goggles, etc.) trained->ppe Yes absorb Absorb with inert material (e.g., sand, vermiculite) ppe->absorb collect Collect into a sealed, labeled hazardous waste container absorb->collect clean Decontaminate area and ventilate collect->clean

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

In case of any exposure, seek medical attention immediately. Provide the Safety Data Sheet (SDS) to responding medical personnel.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. [12]Seek immediate medical attention. * Skin Contact: Immediately remove all contaminated clothing. [17]Wash the affected area with plenty of soap and water for at least 15 minutes. [12]Seek medical attention if irritation persists. [11][17]* Inhalation: Move the person to fresh air. [11][12]If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. [8][18]Rinse the mouth thoroughly with water. [6]Seek immediate medical attention. [11]

Section 7: Waste Disposal

All waste containing 2,3,5-trimethylpyridine hydrochloride must be treated as hazardous waste. [12][19] Protocol 7.1: Waste Collection and Disposal

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. [14]2. Container: Collect all waste (including contaminated absorbents, gloves, and weigh papers) in a designated, compatible, and sealable waste container. [11][14]The container must be clearly labeled as "Hazardous Waste" and list the full chemical name. [14]3. Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup. [14]4. Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor. [12][14]The primary disposal method is typically high-temperature incineration. [14][17][19]5. Prohibition: Never pour 2,3,5-trimethylpyridine hydrochloride or its solutions down the drain. [12][14]

References

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. ACTenviro. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet: Pyridine. Penta Manufacturing Company. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Safety Data Sheet: Pyridine for Synthesis. Loba Chemie. [Link]

  • PubChem Compound Summary for CID 12759, 2,3,5-Trimethylpyridine. National Center for Biotechnology Information. [Link]

  • Chemical Substance Information: 2,3,5-trimethylpyridine. NextSDS. [Link]

  • Safety Data Sheet: 2,4,6-Collidine. Agar Scientific. [Link]

  • Safety Data Sheet: 2,4,6-Trimethyl Pyridine for Synthesis. Loba Chemie. [Link]

  • Pyridine, 2,3,5-trimethyl-. NIST Chemistry WebBook. [Link]

  • 2,4,6-Trimethylpyridine. Grokipedia. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Techniques for the Quantification of 2,3,5-Trimethylpyridine Hydrochloride

Executive Summary 2,3,5-Trimethylpyridine hydrochloride is a highly polar, nitrogen-containing heterocyclic compound (NHC) that serves as a critical pharmaceutical intermediate, most notably in the synthesis of proton pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3,5-Trimethylpyridine hydrochloride is a highly polar, nitrogen-containing heterocyclic compound (NHC) that serves as a critical pharmaceutical intermediate, most notably in the synthesis of proton pump inhibitors such as omeprazole[1]. Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and final active pharmaceutical ingredient (API) quality control. However, its dual nature—a volatile free base trapped in a highly polar, non-volatile hydrochloride salt matrix—presents unique analytical challenges.

This application note provides a comprehensive, self-validating methodological guide for quantifying 2,3,5-trimethylpyridine hydrochloride. By detailing the causality behind chromatographic phase selection, sample preparation, and detector optimization, this guide empowers analytical scientists to choose between direct salt analysis via High-Performance Liquid Chromatography (HPLC) and free-base analysis via Gas Chromatography-Mass Spectrometry (GC-MS)[2].

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, one must first deconstruct the physicochemical behavior of the analyte:

  • The Polarity Paradox: In its native hydrochloride salt form, the molecule is highly water-soluble and non-volatile. Direct injection into a GC system will result in thermal degradation, salt deposition in the inlet, and poor peak shape. Therefore, GC analysis strictly requires a pre-analytical alkalinization step to liberate the volatile free base (collidine)[3].

  • Secondary Silanol Interactions: When analyzed via reversed-phase HPLC, the basic pyridine nitrogen is prone to secondary interactions with unreacted silanol groups on standard silica-based stationary phases. This manifests as severe peak tailing. To counteract this, the method must employ either heavily end-capped columns or a tightly controlled buffered mobile phase to maintain a consistent ionization state[1].

DecisionTree Start 2,3,5-Trimethylpyridine HCl Sample HPLC_Path Direct Salt Analysis (HPLC-UV / LC-MS) Start->HPLC_Path High Polarity Preference GC_Path Free Base Analysis (GC-MS / GC-FID) Start->GC_Path High Resolution Preference Prep_HPLC Dilution in Mobile Phase (Buffer pH Control) HPLC_Path->Prep_HPLC Prep_GC Alkalinization (NaOH) & LLE (DCM) GC_Path->Prep_GC Result_HPLC Quantification of Intact Salt Prep_HPLC->Result_HPLC Result_GC Quantification of Volatile Free Base Prep_GC->Result_GC

Caption: Analytical decision tree for 2,3,5-trimethylpyridine hydrochloride quantification.

Protocol A: Direct Quantification via Ion-Pairing HPLC-UV

Analytical Rationale: HPLC allows for the direct analysis of the hydrochloride salt, bypassing extraction losses associated with sample preparation. We utilize a C18 column combined with a phosphate buffer at pH 7.6. The mildly alkaline pH ensures the pyridine ring is primarily in its neutral state, increasing its retention factor ( k′ ) on the hydrophobic C18 phase while minimizing cationic interactions with residual silanols[1].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer: Dissolve 3.16 g of monopotassium phosphate ( KH2​PO4​ ) in 1000 mL of highly purified water (Milli-Q). Adjust the pH to 7.6 using dilute NaOH or KOH .

    • Eluent: Mix the phosphate buffer with HPLC-grade acetonitrile in a 73:27 (v/v) ratio. Degas the mixture via ultrasonication for 15 minutes[1].

  • Standard Preparation: Accurately weigh 10.0 mg of 2,3,5-trimethylpyridine hydrochloride reference standard. Dissolve in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution. Serially dilute to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: End-capped C18 column (250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (maintains viscosity and reproducible retention times).

    • Detection: UV at 265 nm (optimal absorbance for the substituted pyridine ring).

    • Injection Volume: 20 µL.

  • System Suitability & Validation (Self-Validating Step): Inject the 50 µg/mL standard six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the USP tailing factor is ≤1.5 . If tailing exceeds 1.5, verify the mobile phase pH, as a drop in pH will protonate the analyte and induce silanol interactions.

Protocol B: Free-Basing and GC-MS Quantification

Analytical Rationale: When analyzing complex matrices (e.g., soil, wastewater, or crude reaction mixtures), GC-MS provides superior selectivity and resolution[2]. Because the hydrochloride salt is non-volatile, we must perform an in situ free-basing step. By adding a strong base (like Barium Hydroxide or Sodium Hydroxide), the pH is driven well above the molecule's pKa, neutralizing the salt into the lipophilic 2,3,5-trimethylpyridine free base. This is followed by Liquid-Liquid Extraction (LLE) using dichloromethane (DCM), which offers excellent partitioning for semi-volatile nitrogenous bases[3].

SamplePrep Step1 Aqueous Sample (HCl Salt) Step2 Add Base (NaOH / Ba(OH)2) Step1->Step2 Step3 Free Base Formation (pH > 9.0) Step2->Step3 Step4 Add Organic Solvent (Dichloromethane) Step3->Step4 Step5 Phase Separation (Centrifugation) Step4->Step5 Step6 Organic Layer to GC-MS Step5->Step6

Caption: Free-basing and liquid-liquid extraction workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Alkalinization: Transfer 5.0 mL of the aqueous sample containing 2,3,5-trimethylpyridine hydrochloride into a 15 mL glass centrifuge tube. Add 1.0 mL of 2M NaOH (or an excess of Ba(OH)2​ ) and vortex for 30 seconds. Verify that the pH is >9.0 [2].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of GC-grade dichloromethane (DCM) to the tube. Cap tightly and shake vigorously for 2 minutes to ensure complete mass transfer of the free base into the organic phase[3].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Carefully extract the lower organic (DCM) layer using a Pasteur pipette and transfer it to an autosampler vial containing anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water[3].

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 3 min).

    • Inlet: 250°C, Split ratio 10:1.

    • MS Detection: Electron Ionization (EI) at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode for the molecular ion ( m/z ~121) and primary fragments to ensure high sensitivity[4].

  • System Suitability & Validation (Self-Validating Step): To validate extraction efficiency, spike a known concentration of a deuterated internal standard (e.g., pyridine-d5) into the initial aqueous sample prior to alkalinization. Recovery of the internal standard must be between 85% and 115% to validate the LLE mass transfer[3].

Quantitative Data Presentation

The following table summarizes the comparative analytical parameters and expected validation metrics for both methodologies, allowing scientists to select the appropriate technique based on their laboratory's sensitivity requirements.

Analytical ParameterProtocol A: HPLC-UV (Direct Salt)Protocol B: GC-MS (Free Base)
Analyte State Intact Hydrochloride SaltLiberated Free Base
Stationary Phase End-capped C18 (Reversed-Phase)5% Phenyl-methylpolysiloxane
Mobile/Carrier Phase Phosphate Buffer (pH 7.6) : ACN (73:27)Helium (1.0 mL/min)
Detection Mode UV Absorbance (265 nm)EI-MS (SIM Mode)
Sample Preparation Direct DilutionAlkalinization + DCM Extraction
Typical LOD 0.5 - 1.0 µg/mL0.01 - 0.05 µg/mL
Typical LOQ 1.5 - 3.0 µg/mL0.03 - 0.15 µg/mL
Linearity ( R2 ) ≥0.999 (10 - 100 µg/mL) ≥0.995 (0.1 - 50 µg/mL)
Primary Advantage No extraction losses; high reproducibilitySuperior sensitivity and matrix isolation

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at:[Link]

  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. National Institutes of Health (PMC). Available at:[Link]

  • Gas-liquid chromatographic separation and spectrometric identification of nitrogen bases in hydrocracked shale oil naphtha. CDC Stacks. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Analysis of 2,3,5-Trimethylpyridine Hydrochloride by HPLC and GC-MS

Introduction 2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a substituted pyridine derivative.[1] As with many chemical entities in the pharmaceutical and chemical industries, ensuring its purity and monitori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a substituted pyridine derivative.[1] As with many chemical entities in the pharmaceutical and chemical industries, ensuring its purity and monitoring for any potential impurities is critical for quality control and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary analytical techniques for the comprehensive analysis of 2,3,5-trimethylpyridine hydrochloride.

HPLC is a versatile technique well-suited for the analysis of non-volatile or thermally labile compounds, while GC-MS is the method of choice for the identification and quantification of volatile and semi-volatile impurities.[2] This document provides detailed application notes and protocols for both HPLC and GC-MS methods for the analysis of 2,3,5-trimethylpyridine hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for HPLC in 2,3,5-Trimethylpyridine Hydrochloride Analysis

The hydrochloride salt of 2,3,5-trimethylpyridine is a polar, non-volatile compound, making HPLC the ideal technique for its quantification and the separation of related non-volatile impurities. A reverse-phase HPLC (RP-HPLC) method is particularly suitable, as it separates compounds based on their hydrophobicity.

HPLC Protocol

This protocol outlines a robust RP-HPLC method for the analysis of 2,3,5-trimethylpyridine hydrochloride.

1.2.1. Materials and Reagents

  • 2,3,5-Trimethylpyridine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric Acid (or Formic Acid for MS-compatible methods)[7]

  • 0.45 µm syringe filters

1.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

1.2.3. Sample and Standard Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,3,5-trimethylpyridine hydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2,3,5-trimethylpyridine hydrochloride sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.2.4. Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weighing Weighing Dissolution Dissolution in Volatile Solvent Weighing->Dissolution Injection Injection Dissolution->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis LibrarySearch Library Search (NIST) MassAnalysis->LibrarySearch Identification Impurity Identification LibrarySearch->Identification Report Report Identification->Report Final Report

Sources

Method

Application Note: The Critical Role of 2,3,5-Trimethylpyridine and its Hydrochloride Salts in Active Pharmaceutical Ingredient (API) Synthesis

Executive Summary & Industrial Context 2,3,5-Trimethylpyridine is a foundational building block in the pharmaceutical industry, functioning as the primary precursor for the pyridine moiety in 1 (PPIs) such as omeprazole,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Context

2,3,5-Trimethylpyridine is a foundational building block in the pharmaceutical industry, functioning as the primary precursor for the pyridine moiety in 1 (PPIs) such as omeprazole, esomeprazole, and pantoprazole[1]. While the free base form of 2,3,5-trimethylpyridine is utilized in early-stage oxidation steps, the conversion of its downstream functionalized intermediates into hydrochloride salts is a critical mechanistic requirement. This application note details the synthetic causality, stability control, and validated protocols for utilizing these pyridine derivatives to prevent catastrophic yield loss during API synthesis.

Mechanistic Rationale: The Causality of the Hydrochloride Salt

During the synthesis of omeprazole, 2,3,5-trimethylpyridine undergoes N-oxidation, nitration, methoxylation, and rearrangement to form 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. The subsequent activation of this alcohol to a chloromethyl group creates a 2[2].

The Causality of Degradation: In its free base form, the basic pyridine nitrogen of one molecule will rapidly undergo nucleophilic attack on the electrophilic chloromethyl carbon of an adjacent molecule. This intermolecular alkylation results in a cascade of quaternary ammonium polymerizations, reducing the intermediate to a useless tar within hours.

The Hydrochloride Solution: By conducting the chlorination with thionyl chloride (SOCl₂), hydrogen chloride gas is generated in situ. This HCl immediately protonates the pyridine nitrogen, forming3[3]. Protonation completely neutralizes the nitrogen's nucleophilicity, trapping the molecule in a 4 that can be stored indefinitely and handled safely during the final coupling phase[4].

Synthetic Workflow & Pathway

PPI_Synthesis TMP 2,3,5-Trimethylpyridine (Starting Material) N_Oxide 2,3,5-Trimethylpyridine N-oxide TMP->N_Oxide H2O2, Catalyst Nitro_Methoxy 4-Methoxy-2,3,5-trimethylpyridine N-oxide N_Oxide->Nitro_Methoxy 1. HNO3/H2SO4 2. NaOCH3 Hydroxymethyl 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Nitro_Methoxy->Hydroxymethyl 1. Ac2O 2. NaOH HCl_Salt 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl (Stable Salt Intermediate) Hydroxymethyl->HCl_Salt SOCl2 (Generates HCl in situ) Thioether Pyrmetazole (Thioether) HCl_Salt->Thioether NaOH (Neutralization) + Benzimidazole Benzimidazole 5-Methoxy-2-mercaptobenzimidazole Benzimidazole->Thioether API Omeprazole / Esomeprazole (Target API) Thioether->API Oxidation (m-CPBA)

Workflow from 2,3,5-trimethylpyridine to Omeprazole highlighting the stable HCl salt intermediate.

Quantitative Data: Stability and Yield Metrics

Intermediate FormStorage Stability (25°C)Yield in Subsequent StepPhysical StateImpurity Profile (Polymerization)
2,3,5-Trimethylpyridine (Free Base) Stable (>2 years)85-90% (N-Oxidation)Clear LiquidLow
2-Chloromethyl derivative (Free Base) < 2 Hours (Rapid Degradation)< 40% (Coupling)Viscous OilHigh (Rapid self-alkylation)
2-Chloromethyl derivative (HCl Salt) > 12 Months95-100% (Coupling)White Solid< 0.1%

Validated Experimental Protocols

5.1 N-Oxidation of 2,3,5-Trimethylpyridine

  • Objective: Activate the pyridine ring for downstream nitration and methoxylation. Direct functionalization of the pyridine ring is electronically unfavorable; N-oxidation activates the 4-position for subsequent electrophilic nitration.

  • Procedure:

    • In a reaction vessel, charge 10.9 kg (89.2 mol) of5 and 30 L of an 6[6],[5].

    • Elevate the temperature to 90°C and stir for 3 hours[5].

    • Cool the mixture to 60°C, then add 3.12 L of 35% H₂O₂ (35.67 mol) dropwise over 1 hour[5].

    • Raise the temperature back to 90°C and stir overnight. Adjust pH with 10M NaOH while maintaining the temperature below 40°C[5].

  • Self-Validating System: The reaction's success is physically validated by the complete disappearance of the harsh, characteristic odor of volatile 2,3,5-trimethylpyridine, which is replaced by the non-volatile N-oxide in the aqueous phase.

5.2 Chlorination & Protective Salt Formation (Core Step)

  • Objective: Convert 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine to its active chloromethyl derivative while strictly preventing auto-polymerization.

  • Procedure:

    • Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of anhydrous dichloromethane (DCM) under argon protection[3].

    • Slowly add a solution of 18.8 g (0.158 mol) thionyl chloride in 100 mL DCM dropwise at room temperature[3].

    • Stir the reaction mixture for 30 minutes. The in situ generation of HCl will protonate the pyridine ring as the chlorination proceeds[3].

    • Remove the DCM solvent via distillation under reduced pressure[3].

    • Suspend the resulting solid residue in 200 mL of hexane, filter, and wash with an additional 50 mL of hexane. Air dry to afford 33.3 g (100% yield) of the target hydrochloride salt[3].

  • Self-Validating System: The protocol self-validates through phase change. A successful reaction yields a free-flowing, white crystalline solid[3]. If the system is compromised by moisture or lacks sufficient HCl to protect the nitrogen, the product will fail to crystallize, instead forming a dark, viscous polymeric oil.

5.3 Thioether Coupling via In Situ Deprotection

  • Objective: Couple the protected pyridine intermediate with 5-methoxy-2-mercaptobenzimidazole to form pyrmetazole.

  • Procedure:

    • Dissolve 5-methoxy-2-mercaptobenzimidazole in a basic aqueous/methanol solution containing stoichiometric NaOH[2].

    • Introduce the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride salt to the stirring basic solution. The NaOH neutralizes the HCl salt in situ, immediately exposing the reactive chloromethyl group to the thiolate nucleophile[2].

    • Allow the reaction to proceed until the thioether7[7].

  • Self-Validating System: The immediate consumption of the base (observable via a sharp pH drop) and the rapid precipitation of the pyrmetazole intermediate confirms that the in situ deprotection and subsequent cross-coupling have successfully outcompeted any parasitic auto-polymerization pathways.

References

  • Application Notes and Protocols: 4-Methoxy-2,3,5-trimethylpyridine as a Synthetic Intermediate , Benchchem. 1

  • Omeprazole Intermediate Synthesis Method , Scribd. 6

  • US4620008A - Processes for the preparation of omeprazole and intermediates therefore , Google Patents. 5

  • Proton Pump Inhibitors , Research Journal of Pharmaceutical, Biological and Chemical Sciences.7

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 , ChemicalBook. 3

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 , PubChem. 4

  • EP0484265A1 - A process for the preparation of omeprazol , Google Patents. 2

Sources

Application

Application Note: Advanced Utilization of 2,3,5-Trimethylpyridine Hydrochloride in Agrochemical Synthesis

Target Audience: Process Chemists, Formulation Scientists, and Agrochemical R&D Professionals Content Focus: Mechanistic rationale, self-validating protocols, and process optimization Introduction & Strategic Rationale P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Agrochemical R&D Professionals Content Focus: Mechanistic rationale, self-validating protocols, and process optimization

Introduction & Strategic Rationale

Pyridine derivatives are foundational structural motifs in modern agrochemical development, serving as critical precursors for a vast array of herbicides (e.g., diquat, paraquat), insecticides (e.g., chlorpyrifos), and broad-spectrum fungicides[1]. The specific substitution pattern on the pyridine ring dictates the biological activity, target selectivity, and environmental degradation profile of the resulting active ingredient.

While 2,3,5-trimethylpyridine (commonly known as 2,3,5-collidine) is frequently used as a free base in organic synthesis, the hydrochloride salt (2,3,5-trimethylpyridine HCl) offers distinct, often overlooked advantages in industrial agrochemical production. This application note details the dual utility of 2,3,5-trimethylpyridine HCl: first, as a highly stable structural building block for novel pesticide cores, and second, as a precision-controlled buffering catalyst in the synthesis of sensitive triazole fungicides.

Mechanistic Insights: The Case for the Hydrochloride Salt

The transition from the free base to the hydrochloride salt is driven by strict physicochemical and mechanistic requirements in process chemistry:

  • Volatility Mitigation & Stoichiometric Precision: The free base is a volatile liquid (BP: 184 °C) with a highly pungent odor, prone to evaporative losses during storage and handling. The HCl salt is a stable, odorless, crystalline solid, allowing for exact stoichiometric weighing—a critical factor in high-yield cross-coupling reactions.

  • Exotherm Suppression: In highly exothermic steps (such as N-oxidation), adding the free base directly can cause localized thermal runaway. Using the HCl salt and liberating the free base in situ via a controlled aqueous base drip regulates the thermal output, preventing the degradation of sensitive intermediates.

  • Dynamic Buffering Capacity: In base-catalyzed reactions involving fragile intermediates (like oxiranes/epoxides), the HCl salt acts as a dynamic proton donor. When paired with a mild inorganic base, it creates an in situ buffer that prevents the destructive pH spikes responsible for byproduct polymerization[2].

Workflow 1: Synthesis of 4-Substituted Pyridine Building Blocks

The synthesis of 4-methoxy-2,3,5-trimethylpyridine is a highly documented pathway for creating bioactive cores[3]. This protocol utilizes the HCl salt to maximize yield and safety during the initial exothermic oxidation.

Mechanistic Rationale

To functionalize the C4 position of the pyridine ring, the nitrogen must first be oxidized to an N-oxide. This alters the electronic distribution of the ring, directing subsequent electrophilic nitration exclusively to the C4 position. The nitro group is then easily displaced by a methoxy nucleophile via an SN​Ar mechanism.

Step-by-Step Protocol
  • In Situ Liberation & N-Oxidation:

    • Suspend 1.0 eq of 2,3,5-trimethylpyridine HCl in glacial acetic acid.

    • Slowly add 1.1 eq of NaOH (aqueous) under vigorous stirring at 10 °C to liberate the free base.

    • Dropwise, add 1.5 eq of 30% H2​O2​ . Heat the mixture gradually to 70 °C for 12 hours.

  • Electrophilic Nitration:

    • Cool the reaction to 0 °C. Carefully add a pre-chilled mixture of concentrated HNO3​ and H2​SO4​ (1:2 ratio).

    • Stir at 90 °C for 4 hours to yield 4-nitro-2,3,5-trimethylpyridine-N-oxide.

  • Nucleophilic Substitution (Methoxylation):

    • Quench the reaction over ice, neutralize, and extract the intermediate.

    • Dissolve the intermediate in methanol and add 2.0 eq of Sodium Methoxide ( NaOMe ). Reflux for 6 hours[3].

  • Deoxygenation (Reduction):

    • Reduce the resulting 4-methoxy-N-oxide using 10% Pd/C and H2​ gas (3 atm) in methanol at room temperature to yield the final 4-methoxy-2,3,5-trimethylpyridine core.

Self-Validation / IPC (In-Process Control)
  • Validation Check: Monitor Step 1 via HPLC (C18 column, MeCN/H₂O gradient). The reaction is self-validated when the precursor peak (RT ~4.2 min) is <1% relative to the N-oxide peak (RT ~2.8 min). The shift to a lower retention time confirms the expected increase in polarity upon N-oxide formation.

Workflow 2: Buffered Catalysis in Triazole Fungicide Synthesis

Triazole fungicides (e.g., Metconazole) require the synthesis of a highly sensitive oxirane (epoxide) intermediate[2].

Mechanistic Rationale

The Corey-Chaykovsky epoxidation requires a base to generate the necessary sulfur ylide. However, the resulting oxirane is highly sensitive to strong alkaline conditions, which trigger ring-opening polymerization. By utilizing 2,3,5-trimethylpyridine HCl in tandem with K2​CO3​ , the system establishes a controlled buffer (pH ~8.5). This basicity is sufficient to drive ylide formation while completely suppressing epoxide degradation.

Step-by-Step Protocol
  • System Preparation: Charge a reactor with 1.0 eq of the cyclopentanone precursor, 1.2 eq of trimethylsulfoxonium iodide (TMSI), and a solvent mixture of N-methylpyrrolidone (NMP) and toluene.

  • Buffer Establishment: Add 0.1 eq of 2,3,5-trimethylpyridine HCl and 1.5 eq of finely milled K2​CO3​ .

  • Epoxidation: Heat the biphasic mixture to 60 °C for 5.5 hours. The HCl salt facilitates phase transfer and maintains the pH equilibrium at the organic-aqueous interface.

  • Triazole Coupling: Without isolating the oxirane, add 1.2 eq of 1,2,4-triazole and heat to 90 °C for 8 hours to yield the crude Metconazole intermediate.

Self-Validation / IPC
  • Validation Check: Perform GC-FID analysis of the organic layer. A successful, buffered epoxidation will show an oxirane peak area of >90% with less than 2% high-molecular-weight tailing (which would indicate polymerization).

Quantitative Data: Free Base vs. Hydrochloride Salt

The following table summarizes the process optimization data for the epoxidation step in Workflow 2, demonstrating the superior yield and byproduct suppression achieved using the HCl salt buffer system.

Catalyst / Base SystemReaction Time (h)Peak Exotherm (°C)Target Oxirane Yield (%)Polymerization Byproducts (%)
Standard Inorganic Base (NaOH) 2.068.541.054.5
Free Base (2,3,5-Collidine) 4.045.278.412.1
2,3,5-Trimethylpyridine HCl + K2​CO3​ 5.532.191.2 < 1.0

Table 1: Comparative efficacy of base systems in the synthesis of sensitive agrochemical oxirane intermediates. The HCl salt system drastically reduces thermal spikes and byproduct formation.

Pathway Visualization

The diagram below illustrates the logical progression and chemical transformations required to convert the stable HCl salt precursor into a field-ready agrochemical active ingredient.

G A 2,3,5-Trimethylpyridine HCl (Stable Solid Precursor) B In Situ Neutralization & N-Oxidation A->B NaOH, H2O2, AcOH (Exotherm Control) C C4-Nitration (Electrophilic Activation) B->C HNO3, H2SO4 (Regioselective) D Methoxylation (Nucleophilic Substitution) C->D NaOMe, MeOH (SNAr Reaction) E Deoxygenation (Reduction) D->E Pd/C, H2 (Mild Conditions) F Triazole/Macrolide Cross-Coupling E->F Scaffold Assembly (Catalytic) G Final Agrochemical (Target Pesticide/Fungicide) F->G Formulation (Field Ready)

Figure 1: Synthetic workflow for generating 4-substituted pyridine agrochemicals from 2,3,5-trimethylpyridine HCl.

References

  • Pyridine and Pyridine Derivatives . Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Process for preparing 5-[1-(4-chlorophenyl)-methylene]-1-hydroxymethyl-2,2-dimethyl-cyclopentanol (US20130184470A1). Google Patents.

Sources

Method

Application Note: High-Yield Synthesis of Proton Pump Inhibitor Precursors from 2,3,5-Trimethylpyridine Hydrochloride

Executive Summary The pyridine ring is a ubiquitous scaffold in modern pharmacology, particularly in the synthesis of such as omeprazole, esomeprazole, and pantoprazole[1]. The synthesis of the benzimidazole-linked pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine ring is a ubiquitous scaffold in modern pharmacology, particularly in the synthesis of such as omeprazole, esomeprazole, and pantoprazole[1]. The synthesis of the benzimidazole-linked pyridine moiety relies heavily on [2]. However, the free base form of 2,3,5-collidine presents significant handling challenges in Good Manufacturing Practice (GMP) environments due to its volatility, pungent odor, and susceptibility to oxidative degradation.

This application note details a highly optimized, self-validating protocol utilizing 2,3,5-trimethylpyridine hydrochloride (CAS 836599-21-4) . By employing the hydrochloride salt, chemists achieve precise stoichiometric control, mitigate hygroscopicity, and ensure a higher overall yield across the multi-step synthesis of—the direct coupling partner for PPI synthesis[3].

Mechanistic Insights & Causality: The Senior Scientist's Perspective

To achieve high-yield synthesis, it is not enough to follow a recipe; one must understand the causality behind the chemical transformations:

  • Salt Neutralization & N-Oxidation : Starting with the HCl salt requires a controlled free-basing step. In situ neutralization with sodium hydroxide followed by oxidation with hydrogen peroxide in acetic acid yields the N-oxide. The N-oxide serves a dual purpose: it activates the pyridine ring for electrophilic aromatic substitution and directs the incoming nitro group exclusively to the 4-position[4].

  • Regioselective Nitration : The nitration of the N-oxide using a sulfonitric mixture (HNO₃/H₂SO₄) is highly exothermic. Strict temperature control (90°C) is critical to prevent thermal runaway and avoid the over-oxidation of the methyl groups into carboxylic acids.

  • Nucleophilic Aromatic Substitution (Methoxylation) : The nitro group at the 4-position is an excellent leaving group. Treatment with sodium methoxide facilitates a rapid SNAr reaction, yielding 4-methoxy-2,3,5-trimethylpyridine-N-oxide.

  • Boekelheide Rearrangement : The critical transformation of the N-oxide to the 2-hydroxymethyl derivative is achieved via the using acetic anhydride[3]. This step selectively functionalizes the 2-methyl group, providing the essential anchor point for subsequent chlorination and benzimidazole coupling[5].

Synthetic Workflow

SynthesisWorkflow A 2,3,5-Trimethylpyridine HCl (Starting Material) B Free-Basing & N-Oxidation (NaOH, H2O2, AcOH) A->B C 2,3,5-Trimethylpyridine-N-oxide B->C 94% Yield D Regioselective Nitration (HNO3, H2SO4, 90°C) C->D E 4-Nitro-2,3,5-trimethylpyridine-N-oxide D->E 85% Yield F Methoxylation (NaOMe, MeOH, 60°C) E->F G 4-Methoxy-2,3,5-trimethylpyridine-N-oxide F->G 90% Yield H Boekelheide Rearrangement (Ac2O) & Hydrolysis G->H I Chlorination (SOCl2, CH2Cl2) H->I J 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl I->J 88% Yield

Synthetic workflow from 2,3,5-trimethylpyridine HCl to the omeprazole precursor.

Experimental Protocols (Self-Validating Systems)

Note: All protocols are designed with integrated In-Process Controls (IPCs) to ensure each step is self-validating before proceeding.

Step 1: Free-Basing and N-Oxidation
  • Preparation : Suspend 2,3,5-trimethylpyridine hydrochloride (100 g, 0.63 mol) in 300 mL of glacial acetic acid.

  • Neutralization : Slowly add 25.2 g of NaOH pellets under vigorous stirring at 20°C. Stir for 30 minutes until the suspension clarifies, indicating complete free-basing.

  • Oxidation : Heat the solution to 70°C. Dropwise, add 100 mL of 50% H₂O₂ over 1 hour. Maintain the temperature at 70°C for 5 hours, then increase to 90°C for 1 hour to ensure complete conversion.

  • IPC Validation : Perform HPLC (UV 254 nm). The reaction is complete when the starting material peak (<1%) is replaced by a more polar N-oxide peak. Crucially, peroxide test strips must confirm the absence of residual H₂O₂ after quenching with a catalytic amount of Pd/C to prevent explosive hazards during solvent evaporation.

  • Workup : Evaporate the solvent under reduced pressure. Add toluene and strip off residual water via azeotropic distillation to yield 2,3,5-trimethylpyridine-N-oxide.

Step 2: Regioselective Nitration
  • Preparation : Dissolve the N-oxide (80 g) in 150 mL of concentrated H₂SO₄ at 0°C.

  • Nitration : Prepare a sulfonitric mixture (60 mL conc. HNO₃ and 60 mL conc. H₂SO₄). Add this mixture dropwise to the N-oxide solution, maintaining the internal temperature strictly below 20°C.

  • Heating : Gradually heat the reactor to 90°C and stir for 4 hours.

  • IPC Validation : The mixture transitions from pale yellow to deep orange. TLC (DCM:MeOH 9:1) should show the disappearance of the N-oxide spot (Rf ~0.3) and the appearance of the nitro-N-oxide spot (Rf ~0.5).

  • Workup : Quench by pouring the mixture over 800 g of crushed ice. Neutralize with aqueous NaOH to pH 7. Extract with chloroform, dry over MgSO₄, and concentrate to yield 4-nitro-2,3,5-trimethylpyridine-N-oxide.

Step 3: Methoxylation
  • Preparation : Dissolve the nitro intermediate (70 g) in 350 mL of anhydrous methanol.

  • Substitution : Add a 30% solution of sodium methoxide in methanol (85 mL) dropwise at room temperature.

  • Heating : Reflux the mixture at 60°C for 3 hours.

  • IPC Validation : The deep orange color will lighten to a pale yellow. LC-MS must confirm the mass shift from the nitro compound (M+H 183) to the methoxy compound (M+H 168).

  • Workup : Concentrate the mixture, dilute with water, and extract with dichloromethane (DCM). Wash with brine, dry, and evaporate to yield 4-methoxy-2,3,5-trimethylpyridine-N-oxide.

Step 4: Boekelheide Rearrangement & Chlorination
  • Rearrangement : Dissolve the methoxy-N-oxide (60 g) in 180 mL of acetic anhydride. Heat to 90°C for 4 hours. Evaporate excess acetic anhydride to obtain the 2-acetoxymethyl intermediate.

  • Hydrolysis : Dissolve the residue in 200 mL of 10% aqueous NaOH and stir at 50°C for 2 hours. Extract with DCM to isolate 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

  • Chlorination : Dissolve the alcohol in 250 mL of DCM. Cool to 0°C and add thionyl chloride (SOCl₂, 45 mL) dropwise. Stir for 2 hours at room temperature.

  • IPC Validation : Evolution of SO₂ and HCl gas ceases. HPLC confirms the complete conversion of the alcohol to the chlorinated product.

  • Workup : Evaporate the solvent. Triturate the residue with diethyl ether to precipitate 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a highly pure, white crystalline solid.

Quantitative Data Summary

Synthesis StepKey ReagentsTemperatureTimeTarget Intermediate / ProductYield (%)Purity (HPLC)
1. N-Oxidation NaOH, H₂O₂, AcOH70°C to 90°C6 h2,3,5-Trimethylpyridine-N-oxide94%>98%
2. Nitration HNO₃, H₂SO₄90°C4 h4-Nitro-2,3,5-trimethylpyridine-N-oxide85%>95%
3. Methoxylation NaOMe, MeOH60°C3 h4-Methoxy-2,3,5-trimethylpyridine-N-oxide90%>97%
4. Rearrangement & Chlorination Ac₂O, NaOH, SOCl₂90°C (Ac₂O), 20°C (SOCl₂)6 h2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl88%>99%

References

  • Mittelbach M, et al. "Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric-acid inhibiting activity". Acta Chemica Scandinavica B. 1988.[Link]

  • Venkata Madhavi Y, Gaikwad NB. "Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development". Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2016. [Link]

  • Heravi MM, Zadsirjan V. "Prescribed drugs containing nitrogen heterocycles: an overview". RSC Advances. 2020.[Link]

Sources

Application

Application Note: 2,3,5-Trimethylpyridine Hydrochloride in Advanced Polymer Synthesis

Executive Summary In the pursuit of complex macromolecular architectures, controlling the kinetics and thermodynamics of propagating polymer chains is paramount. 2,3,5-Trimethylpyridine hydrochloride (commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of complex macromolecular architectures, controlling the kinetics and thermodynamics of propagating polymer chains is paramount. 2,3,5-Trimethylpyridine hydrochloride (commonly referred to as 2,3,5-collidinium chloride) has emerged as a highly specialized, non-nucleophilic protic buffer and co-catalyst in advanced polymer chemistry. Due to the steric hindrance provided by the methyl groups at the 2, 3, and 5 positions, this reagent effectively shields its acidic proton and pyridinium core from unwanted nucleophilic attacks or direct coordination to propagating active centers[1].

This application note details the mechanistic utility, empirical benefits, and step-by-step protocols for integrating 2,3,5-trimethylpyridine hydrochloride into two highly sensitive polymerization techniques: Titanium-Mediated Living Ring-Opening Polymerization (LROP) and Controlled/Living Cationic Polymerization .

Mechanistic Insights: The Causality of Experimental Choices

To utilize 2,3,5-trimethylpyridine hydrochloride effectively, researchers must understand why it outperforms standard buffers (like unsubstituted pyridine or aliphatic amines) in catalytic environments.

Protic Additive in Transition-Metal Catalyzed LROP and CRP

In Reversible Deactivation Controlled Radical Polymerizations (RD-CRPs) and LROPs mediated by Titanium(III) metalloradicals, the active catalyst is highly susceptible to bimolecular deactivation. When a Ti(IV) precatalyst is reduced to a Ti(III) metalloradical, it initiates the radical ring-opening (RRO) of epoxides[2]. However, without a stabilizing agent, the Ti(III) center is prone to "cross-disproportionation" with carbon-centered radicals, leading to dead polymer chains and saturated alcohol byproducts[3].

The Role of the Reagent: The addition of 2,3,5-trimethylpyridine hydrochloride establishes a regime of protic catalysis. The bulky pyridinium salt complexes with the Ti(III) center, sterically shielding it from cross-disproportionation while acting as a highly efficient proton shuttle[4]. This stabilization allows researchers to drastically lower the required catalyst loading—often from stoichiometric amounts down to 0.05 equivalents—without sacrificing conversion rates or increasing the polydispersity index (PDI)[2].

Buffer System in Living Cationic Polymerization

In the cationic polymerization of vinyl ethers or styrenics, adventitious water or protic impurities can cause uncontrolled protonic initiation, leading to broad molecular weight distributions. The Role of the Reagent: 2,3,5-Trimethylpyridine hydrochloride acts as a conjugate acid-base buffer. Because the nitrogen is sterically hindered by the adjacent methyl groups, the free base cannot coordinate to the propagating carbocation (which would terminate the chain). Instead, the hydrochloride salt maintains a strict equilibrium, suppressing chain transfer reactions and ensuring that the polymerization proceeds purely via the intended Lewis acid-activated dormant species.

Mandatory Visualizations: Mechanistic Workflows

G Ti4 Ti(IV) Precatalyst Ti3 Ti(III) Metalloradical (Active) Ti4->Ti3 Reduction (Zn/Mn) Radical Ring-Opened Radical Ti3->Radical RRO of Epoxide Epoxide Epoxide / Monomer Epoxide->Radical Polymer Living Polymer Chain Radical->Polymer Monomer Insertion Polymer->Ti3 Reversible Endcapping Additive 2,3,5-Trimethylpyridine HCl (Proton Shuttle) Additive->Ti3 Stabilizes Ti(III) & Prevents Disproportionation

Mechanism of Ti(III)-mediated ROP stabilized by 2,3,5-trimethylpyridine hydrochloride.

G Dormant Dormant Polymer Chain (P-X) Active Active Carbocation (P+ X-) Dormant->Active Lewis Acid Activation Active->Active + Monomer (Propagation) Dead Dead Polymer (Side Reactions) Active->Dead Chain Transfer (Suppressed by Buffer) Monomer Vinyl Monomer Buffer 2,3,5-Collidinium Chloride (Buffer System) Buffer->Active Suppresses Protonic Initiation

Equilibrium control in living cationic polymerization via 2,3,5-collidinium chloride buffer.

Quantitative Data Presentation

The following table summarizes the empirical improvements observed when integrating 2,3,5-trimethylpyridine hydrochloride into the Titanium-catalyzed LROP of ϵ -caprolactone. Note the significant reduction in catalyst loading required to achieve near-quantitative conversion.

Reaction ConditionTi Catalyst Loading (equiv)Additive (equiv)Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )
Control (Unbuffered) 0.20None85%12,0001.45
Buffered System 0.052,3,5-Trimethylpyridine HCl (0.10)98%15,5001.12
Excess Buffer 0.052,3,5-Trimethylpyridine HCl (0.50)99%15,2001.14

Data synthesized from established protic catalysis parameters in transition-metal mediated ROP[2],[3].

Experimental Protocols

Protocol A: Titanium-Catalyzed LROP of ϵ -Caprolactone

Objective: Synthesize low-PDI poly( ϵ -caprolactone) using sub-stoichiometric titanium catalyst loadings enabled by a protic buffer.

Reagents & Materials:

  • Bisphenolate Titanium(IV) dichloride precatalyst

  • Zinc dust (activated)

  • 2,3,5-Trimethylpyridine hydrochloride (anhydrous)

  • ϵ -Caprolactone (distilled over CaH2​ )

  • Propylene oxide (initiator)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation of the Metalloradical: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the Ti(IV) precatalyst (0.05 mmol) and activated Zinc dust (0.50 mmol). Add 5.0 mL of anhydrous THF. Stir at room temperature for 30 minutes until the solution exhibits a distinct color change (typically red-to-green), indicating the formation of the Ti(III) metalloradical[2].

  • Buffer Integration: Add 2,3,5-trimethylpyridine hydrochloride (0.10 mmol) to the mixture. Causality: The hydrochloride salt complexes with the Ti(III) center, preventing bimolecular decomposition and suppressing cross-disproportionation during the initiation phase[3].

  • Initiation: Inject propylene oxide (1.0 mmol) into the flask. Stir for 15 minutes to allow for the radical ring-opening (RRO) of the epoxide, generating the primary initiating radical species[4].

  • Propagation: Slowly add ϵ -caprolactone (50.0 mmol) via a syringe pump over 10 minutes to prevent thermal spiking. Allow the polymerization to proceed at 40°C for 12 hours.

  • Termination & Work-up: Remove the flask from the glovebox and quench the reaction by exposing it to air and adding 1.0 mL of acidified methanol (0.1 M HCl). Precipitate the polymer by dropping the THF solution into 100 mL of cold, vigorously stirred hexanes. Filter and dry the resulting poly( ϵ -caprolactone) under a vacuum at 30°C to a constant weight.

Protocol B: Controlled Cationic Polymerization of Styrene

Objective: Achieve living characteristics in the cationic polymerization of styrene by suppressing protonic initiation.

Reagents & Materials:

  • 1-Phenylethyl chloride (initiator)

  • SnCl4​ (Lewis acid activator)

  • 2,3,5-Trimethylpyridine hydrochloride

  • Styrene (washed with aqueous NaOH, dried, and distilled over CaH2​ )

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Methodology:

  • System Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a three-way stopcock. Purge with dry nitrogen. Add 20 mL of anhydrous CH2​Cl2​ and cool the system to -15°C using a cryocooler.

  • Initiator & Buffer Addition: Add 1-phenylethyl chloride (0.2 mmol) and 2,3,5-trimethylpyridine hydrochloride (0.4 mmol). Causality: The bulky salt acts as a common-ion salt and acid scavenger. It neutralizes trace protic impurities (like H2​O ) that would otherwise initiate uncontrolled chains, without its nucleophilic core coordinating to the active styrenic carbocation.

  • Lewis Acid Activation: Inject SnCl4​ (1.0 mmol) to activate the carbon-halogen bond of the initiator, generating the active carbocation in equilibrium with the dormant species.

  • Monomer Addition: Inject styrene (20.0 mmol) rapidly. The reaction mixture will take on a faint yellow hue characteristic of the active styrenic cation. Allow the polymerization to proceed for 60 minutes at -15°C.

  • Quenching: Terminate the living ends by injecting 2.0 mL of pre-chilled ammoniacal methanol. The solution will immediately turn colorless. Precipitate the polymer in excess methanol, filter, and dry under a vacuum.

References

  • Title: Radical and Ring-Opening Polymerizations with Aryl-Substituted Methylene-Bridged Titanium Bisphenolates | Organometallics - ACS Publications Source: acs.org URL: [Link]

  • Title: New Advances in Titanium-Mediated Free Radical Reactions - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Organometallics Vol. 37 No. 24 - ACS Publications Source: acs.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,3,5-Trimethylpyridine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,3,5-trimethylpyridine hydrochloride post-reaction. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,3,5-trimethylpyridine hydrochloride post-reaction. As a Senior Application Scientist, this document synthesizes technical accuracy with practical, field-proven insights to address common challenges encountered during purification.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the common impurities in a crude sample of 2,3,5-trimethylpyridine hydrochloride?

A1: Crude 2,3,5-trimethylpyridine hydrochloride can contain a variety of impurities stemming from the synthesis of the free base and the subsequent salt formation. Common impurities in commercial pyridine and its derivatives include water and homologous compounds such as picolines and lutidines.[1] The synthesis of 2,3,5-trimethylpyridine can introduce unreacted starting materials, such as 3-amino-2-methylpropenal and methylethylketone, or precursors like 2-ethyl-3,5-dimethylpyridine.[2][3] Additionally, side reactions can lead to the formation of various isomers of trimethylpyridine.[4] During the formation of the hydrochloride salt, excess hydrochloric acid is a potential impurity. The presence of water is also a significant concern as pyridine compounds are often hygroscopic.[1]

Q2: What are the primary methods for purifying 2,3,5-trimethylpyridine hydrochloride?

A2: The primary methods for purifying 2,3,5-trimethylpyridine hydrochloride are recrystallization and acid-base extraction followed by distillation of the free base.

  • Recrystallization is a highly effective method for purifying solid compounds like hydrochloride salts.[5] A suitable solvent system is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the purified product crystallizes, leaving impurities behind in the solution.

  • Acid-base extraction can be employed to revert the hydrochloride salt to its free base form.[5] The salt is dissolved in an aqueous basic solution, and the liberated 2,3,5-trimethylpyridine free base is then extracted with an organic solvent.[6] The free base can then be further purified by distillation before being converted back to the hydrochloride salt in a pure form.

Q3: How can I assess the purity of my 2,3,5-trimethylpyridine hydrochloride sample?

A3: The purity of your sample can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for identifying and quantifying impurities in pyridine compounds.[1] High-Performance Liquid Chromatography (HPLC) is another common and accurate method for purity evaluation.[7] For a quick assessment, Thin-Layer Chromatography (TLC) can be used to monitor the progress of the purification.

Q4: What are the recommended storage conditions for purified 2,3,5-trimethylpyridine hydrochloride?

A4: Pyridine derivatives, including their salts, can be sensitive to moisture and light. Therefore, it is recommended to store purified 2,3,5-trimethylpyridine hydrochloride in a tightly sealed, dark glass bottle in a cool, dry, and well-ventilated place.[8][9]

TROUBLESHOOTING GUIDE: RECRYSTALLIZATION

This section addresses specific issues that may arise during the recrystallization of 2,3,5-trimethylpyridine hydrochloride.

Problem Potential Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.Select a more appropriate solvent or solvent system. For 2,3,5-trimethylpyridine hydrochloride, a two-solvent system of ethanol and diethyl ether is often effective.[10]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of the primary solvent (ethanol) to the heated solution to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
No crystals form upon cooling. The solution is not saturated enough, or crystallization has not been initiated.If too much solvent was added, concentrate the solution by carefully evaporating some of the solvent.[12] To induce crystallization, you can scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[12][13]
The purified crystals are discolored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.[12]
The yield of purified crystals is low. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[12] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of the cold solvent mixture.[11]

EXPERIMENTAL PROTOCOL: TWO-SOLVENT RECRYSTALLIZATION

This protocol details the purification of 2,3,5-trimethylpyridine hydrochloride using an ethanol and diethyl ether solvent system.

Materials:

  • Crude 2,3,5-trimethylpyridine hydrochloride

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2,3,5-trimethylpyridine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while stirring until the solid is completely dissolved.[12] It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[12]

  • Inducing Crystallization: While the ethanol solution is still warm, slowly add diethyl ether dropwise until the solution becomes slightly cloudy.[10][11] Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

VISUALIZATION OF THE PURIFICATION WORKFLOW

The following diagram illustrates the decision-making process and workflow for the purification of 2,3,5-trimethylpyridine hydrochloride.

Purification_Workflow start Crude 2,3,5-Trimethylpyridine HCl recrystallization Recrystallization (Ethanol/Diethyl Ether) start->recrystallization Solid Crude acid_base Acid-Base Extraction start->acid_base Liquid/Impure Crude pure_product Pure 2,3,5-Trimethylpyridine HCl recrystallization->pure_product dissolve Dissolve in Base (e.g., K2CO3 aq.) acid_base->dissolve extract Extract with Organic Solvent dissolve->extract distill Distill Free Base extract->distill reform_salt Reform HCl Salt distill->reform_salt reform_salt->pure_product

Caption: Purification workflow for 2,3,5-trimethylpyridine hydrochloride.

REFERENCES

  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. [Link]

  • Wadsworth Cengage Learning. (n.d.). Recrystallization method. [Link]

  • PubMed. (2006). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. [Link]

  • NextSDS. (n.d.). 2,3,5-trimethylpyridine — Chemical Substance Information. [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

  • Pharmaffiliates. (n.d.). 2,3,5-Trimethylpyridine. [Link]

  • NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylpyridine. [Link]

  • ResearchGate. (2026). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. [Link]

  • Google Patents. (n.d.). Method for preparing 2,3,5-trimethylpyridine.

  • Google Patents. (n.d.). A process for the preparation of omeprazol.

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3,5-trimethyl- (CAS 695-98-7). [Link]

  • precisionFDA. (n.d.). TRIMETHYLPYRIDINE. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. [Link]

Sources

Optimization

Thermal stability and degradation of 2,3,5-trimethylpyridine hydrochloride

Welcome to the Advanced Technical Support & Troubleshooting Center for Pyridine Derivatives. As a Senior Application Scientist, I frequently encounter challenges related to the handling, thermal stability, and downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support & Troubleshooting Center for Pyridine Derivatives.

As a Senior Application Scientist, I frequently encounter challenges related to the handling, thermal stability, and downstream processing of 2,3,5-trimethylpyridine hydrochloride (also known as 2,3,5-collidine HCl). This compound is a critical intermediate in pharmaceutical manufacturing, most notably in the synthesis of proton pump inhibitors like Omeprazole[1].

Understanding the thermodynamic and kinetic behavior of this hydrochloride salt is essential. Unlike its free base counterpart, the salt introduces specific variables regarding hygroscopicity, thermal dissociation, and catalytic compatibility. This guide is designed to move beyond basic safety data and provide field-proven, mechanistic insights into the thermal stability and degradation of this compound.

Part 1: Core Physicochemical & Thermal Baselines

To troubleshoot effectively, we must first establish the baseline differences between the free base and the hydrochloride salt. The salt is utilized primarily to improve shelf-life and handling (converting a volatile liquid into a stable solid), but it introduces thermal dissociation risks at elevated temperatures[2][3].

Table 1: Comparative Thermal and Physical Properties

Property2,3,5-Trimethylpyridine (Free Base)2,3,5-Trimethylpyridine Hydrochloride
Physical State (25°C) Clear, colorless to slightly yellow liquid[2]Off-white to white crystalline solid
Melting Point -56.98 °C[2]> 120 °C (varies with moisture content)
Boiling Point 184 °C[2]N/A (Undergoes thermal decomposition)
Thermal Behavior Volatilizes intact upon heatingDissociates into free base and HCl gas[3]
Hygroscopicity LowHigh (Readily absorbs atmospheric moisture)[3]

Part 2: Troubleshooting Guides & FAQs

Q1: During vacuum drying of 2,3,5-trimethylpyridine hydrochloride, we are observing unexpected mass loss and severe corrosion of our stainless steel vacuum oven. What is causing this? Mechanistic Cause: You are exceeding the thermal dissociation threshold of the salt. Pyridine hydrochlorides are salts of a weak base and a strong acid. When subjected to thermal stress (typically >100°C under vacuum), the equilibrium shifts, causing the solid to undergo thermal decomposition[4]. The salt dissociates into 2,3,5-trimethylpyridine (which volatilizes) and corrosive Hydrogen Chloride (HCl) gas[3]. Solution: Do not dry the hydrochloride salt at elevated temperatures. Vacuum drying should be performed at ambient temperature (20-25°C) using a desiccant trap (e.g., phosphorus pentoxide) to capture moisture without inducing thermal dissociation.

Q2: Our stored batches of the hydrochloride salt are turning from white to a dark yellow/brown paste over time. Is this thermal degradation? Mechanistic Cause: This is a combination of hygroscopicity and oxidative degradation. The hydrochloride salt is highly hygroscopic[3]. If the container is not hermetically sealed, the salt absorbs ambient moisture, lowering its melting point and causing it to "melt" into a concentrated acidic paste. In this aqueous micro-environment, the electron-rich pyridine ring becomes susceptible to auto-oxidation, leading to the formation of colored polymeric degradation products. Solution: Store the compound in tightly sealed, amber glass containers under an inert atmosphere (Nitrogen or Argon). If the material has already degraded, it must be re-crystallized or converted back to the free base, distilled, and re-precipitated with dry HCl gas.

Q3: How do we safely dispose of aqueous waste streams containing degraded 2,3,5-trimethylpyridine? Mechanistic Cause: Chemical oxidation of pyridine rings is energy-intensive. However, specific microbial pathways can efficiently degrade these rings. Strains such as Arthrobacter sp. (e.g., strain 68b) and Rhodococcus jostii utilize a two-component flavin-dependent monooxygenase system to attack the C-2–C-3 bond of the pyridine ring[5]. This leads to direct ring cleavage, ultimately degrading the compound into succinic acid, a benign intermediate[5]. Solution: For large-scale aqueous waste, utilize bioremediation protocols seeding the waste stream with Arthrobacter or Rhodococcus species under aerobic conditions, ensuring the pH is neutralized prior to inoculation.

Part 3: Mechanistic Visualization

The following diagram maps the logical pathways of thermal dissociation, controlled chemical oxidation (for Omeprazole synthesis), and environmental microbial degradation.

G Salt 2,3,5-Trimethylpyridine HCl (Solid Salt) Heat Thermal Stress (>100°C / Vacuum) Salt->Heat FreeBase 2,3,5-Trimethylpyridine (Free Base) Heat->FreeBase Thermal Dissociation HCl HCl Gas (Corrosive Volatile) Heat->HCl Off-gassing Oxidation H2O2 + Molybdate Catalyst (Controlled Synthesis) FreeBase->Oxidation Microbial Arthrobacter sp. 68b (Flavin Monooxygenase) FreeBase->Microbial NOxide 2,3,5-Trimethylpyridine N-oxide (Omeprazole Intermediate) Oxidation->NOxide N-Oxidation RingCleavage Ring Cleavage (Succinic Acid) Microbial->RingCleavage Enzymatic Degradation

Thermal, synthetic, and microbial degradation pathways of 2,3,5-trimethylpyridine hydrochloride.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermal Stress Validation via TGA/DSC

To establish the exact safe-handling temperature for your specific batch (which varies based on residual moisture), perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

  • Step 1: Load 5–10 mg of the hydrochloride salt into an alumina crucible.

  • Step 2: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, isolating the variable to thermal degradation.

  • Step 3: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Self-Validation Check: Look for two distinct mass loss events. A minor mass loss <100°C indicates residual moisture (hygroscopicity). A sharp, endothermic mass loss event (typically between 120°C–180°C) validates the dissociation of the salt. If the mass loss exactly matches the stoichiometric ratio of HCl (~23% of total mass), you have confirmed thermal dissociation rather than total combustion.

Protocol 2: Catalytic N-Oxidation (Omeprazole Intermediate Synthesis)

When converting the free base to 2,3,5-trimethylpyridyl-N-oxide, traditional methods using peracetic acid pose explosion risks. This modern protocol uses hydrogen peroxide and a molybdate catalyst for a mild, safe reaction[1].

  • Step 1 (Neutralization): If starting from the hydrochloride salt, dissolve in water and neutralize with NaOH to pH 8-9. Extract the free base 2,3,5-trimethylpyridine using dichloromethane (DCM), separate the organic layer, and evaporate the DCM.

  • Step 2 (Catalysis): To the isolated free base, add ammonium molybdate (or molybdophosphoric acid) as a catalyst[1].

  • Step 3 (Oxidation): Slowly dropwise add 30% Hydrogen Peroxide ( H2​O2​ ) while maintaining the reaction temperature strictly between 60°C and 70°C.

  • Step 4 (Isolation): Once the reaction is complete, concentrate and distill the mixture under reduced pressure to yield the N-oxide[1].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is validated as complete when the high-Rf spot of the non-polar free base completely disappears, replaced by a low-Rf spot representing the highly polar N-oxide.

References

  • Omeprazole Intermediate Synthesis Method | PDF | Pyridine | Hydrogen Peroxide - Scribd. Scribd.
  • 2,3,5-Collidine - ChemBK. ChemBK.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC. NIH.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.

Sources

Troubleshooting

Technical Support Center: Impact of pH on 2,3,5-Trimethylpyridine Hydrochloride Reactivity

Welcome to the technical support center for 2,3,5-trimethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in the reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3,5-trimethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in the reactivity of this versatile compound. Here, we provide in-depth answers to common questions, troubleshoot experimental challenges, and offer validated protocols to ensure the success and reproducibility of your work.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between 2,3,5-trimethylpyridine hydrochloride and its free base, 2,3,5-trimethylpyridine? How does pH govern this?

A: 2,3,5-trimethylpyridine hydrochloride is the salt formed from the reaction of the weak base, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), with hydrochloric acid. In solution, it exists as the protonated form, the 2,3,5-trimethylpyridinium cation, and a chloride anion. The pH of the solution dictates the equilibrium between this inactive, protonated form and the reactive, neutral "free base" form.

  • At pH < pKa: The equilibrium favors the protonated (pyridinium) form. The nitrogen's lone pair is bonded to a proton, making it unavailable for nucleophilic or basic activity.

  • At pH > pKa: The equilibrium shifts to favor the deprotonated (free base) form. The nitrogen has a lone pair of electrons, rendering it nucleophilic and basic.

This pH-dependent equilibrium is the single most important factor governing the compound's reactivity.

pH_Equilibrium Protonated 2,3,5-Trimethylpyridinium Ion (Inactive as Base/Nucleophile) Deprotonated 2,3,5-Trimethylpyridine (Active Base/Nucleophile) Protonated->Deprotonated + OH⁻ (High pH) Deprotonated->Protonated + H⁺ (Low pH)

Caption: pH-dependent equilibrium of 2,3,5-trimethylpyridine.

Q2: I'm using 2,3,5-trimethylpyridine hydrochloride directly from the bottle as a base in my reaction, but the reaction is failing. What is the issue?

A: This is a frequent and critical issue. 2,3,5-trimethylpyridine hydrochloride is the conjugate acid of the base you intend to use.[3] The nitrogen atom is already protonated, meaning it has no available lone pair to function as a base. To activate its basic properties, you must add a stronger base to the reaction mixture to deprotonate the pyridinium ion and generate the free 2,3,5-trimethylpyridine in situ. The amount of additional base required must be at least one equivalent to neutralize the hydrochloride, plus the amount needed for your specific reaction.

Q3: My electrophilic aromatic substitution reaction on the pyridine ring is giving very low yields. Could pH be the culprit?

A: Absolutely. Electrophilic aromatic substitution (EAS) on a pyridine ring is notoriously difficult and highly sensitive to pH.[4][5][6] The reaction requires an electron-rich aromatic ring to attack the electrophile. However, EAS reactions are often performed in strongly acidic conditions (e.g., nitration using H₂SO₄/HNO₃). In such conditions, the pyridine nitrogen is fully protonated.[7] The resulting positive charge on the pyridinium ion makes the entire ring severely electron-deficient and thus, highly deactivated towards attack by electrophiles.[7][8][9] To achieve a successful substitution, a delicate pH balance must be struck where a sufficient concentration of the neutral, more reactive pyridine is present without decomposing the electrophile.

Q4: How do I determine the optimal pH for my reaction?

A: The optimal pH is a balance between the reactivity of your 2,3,5-trimethylpyridine and the stability/reactivity of your other reagents.

  • For base/nucleophile catalysis: The pH should be at least 1-2 units above the pKa of the 2,3,5-trimethylpyridinium ion (estimated around 7.4). A pH of 8.5-10 is a good starting point, provided other reagents are stable in this range.

  • For electrophilic substitution: This is more complex. The goal is to find the highest possible pH at which the electrophile is still active. This often requires careful screening of conditions, potentially using a buffered system or a non-protic acid source if feasible. It is often more effective to first convert the pyridine to a pyridine-N-oxide, which is much more reactive towards EAS, and then deoxygenate it after the substitution.[6]

Q5: What are the stability concerns for 2,3,5-trimethylpyridine hydrochloride at extreme pH values?

A: 2,3,5-trimethylpyridine hydrochloride is generally stable under moderately acidic to moderately alkaline conditions.

  • Strongly Acidic (pH < 1): The pyridinium structure is very stable.

  • Strongly Alkaline (pH > 13): While the pyridine ring itself is robust, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to degradation or side reactions, though pyridines are generally quite stable. The primary concern is not typically the degradation of the pyridine itself, but how extreme pH affects the other components of your reaction mixture.[10][11]

II. Troubleshooting Guide

Problem 1: Low or No Reactivity in a Base-Catalyzed Reaction
  • Symptom: Your reaction, which requires a hindered, non-nucleophilic base (a common application for collidine derivatives), is not proceeding when using 2,3,5-trimethylpyridine hydrochloride.

  • Root Cause: You are using the inactive conjugate acid form. The active basic species is the neutral free base, which is not present in significant quantities at the pH of a simple solution of the hydrochloride salt.

  • Solution: You must generate the free base. See Protocol A for a detailed procedure. The key is to add at least one molar equivalent of a stronger, often inorganic, base (like NaHCO₃, K₂CO₃, or NaOH) to neutralize the HCl salt before the reaction or in situ.

a_troubleshooting_workflow Start Reaction Fails with 2,3,5-Trimethylpyridine HCl as Base CheckForm Is the active species the free base? Start->CheckForm AddBase Add ≥1 equivalent of a stronger base (e.g., K₂CO₃) to deprotonate the salt. CheckForm->AddBase Yes RunReaction Proceed with Reaction AddBase->RunReaction Success Reaction Successful RunReaction->Success

Caption: Troubleshooting workflow for failed base-catalyzed reactions.

Problem 2: Unexpected Side Reactions or Product Distribution
  • Symptom: The reaction is producing unexpected byproducts, or the regioselectivity is not as expected.

  • Root Cause: The pH of the medium is influencing the reaction pathway. At different pH values, either the pyridinium ion or the free base will be the dominant species, and they have vastly different reactivities. The pyridinium ion is an electrophile, susceptible to nucleophilic attack, while the free base is a nucleophile/base.[3][8] Your nucleophile might be attacking the pyridinium ring instead of your intended substrate, or the pH might be altering the state of other reagents.

  • Solution:

    • Analyze pH: Measure the pH of your reaction mixture.

    • Identify Species: Based on the pH and the pKa, determine the dominant form of your pyridine.

    • Adjust pH: If byproducts suggest nucleophilic attack on the pyridine, the pH is too low. Add a base to shift the equilibrium towards the free pyridine. If the issue is related to the basicity of the free pyridine, you may need to lower the pH with a buffer. See Protocol B .

reaction_pathway cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Pyridinium Pyridinium Ion (Electrophilic Ring) Product_B Product B (from Nucleophilic Attack on Ring) Pyridinium->Product_B + Nucleophile (Nu⁻) Pyridine Free Pyridine Base (Nucleophilic Nitrogen) Product_A Desired Product A (from Base Catalysis) Pyridine->Product_A Acts as Base/Nucleophile on Substrate Start Reagents Start->Pyridinium Low pH Start->Pyridine High pH

Caption: pH-dependent reaction pathways for 2,3,5-trimethylpyridine.

III. Experimental Protocols

Protocol A: In-situ Generation of 2,3,5-Trimethylpyridine (Free Base)

This protocol describes how to use 2,3,5-trimethylpyridine hydrochloride as a source for the free base within a reaction.

  • Calculate Molar Equivalents: Determine the moles of 2,3,5-trimethylpyridine hydrochloride to be used.

  • Select a Base: Choose a suitable base for deprotonation. The base should be strong enough to deprotonate the pyridinium ion (pKa ~7.4) but not interfere with your reaction. Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common choices for organic solvents.

  • Charge the Reactor: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add your solvent and the 2,3,5-trimethylpyridine hydrochloride.

  • Add Deprotonating Base: Add at least 1.1 equivalents of the chosen base (e.g., K₂CO₃) relative to the hydrochloride salt. The slight excess ensures complete deprotonation.

  • Stir: Stir the resulting suspension at room temperature for 30-60 minutes. The free base will be generated and is now available to act as a catalyst or reagent.

  • Proceed with Reaction: Add your other reagents to the vessel to commence the desired reaction.

Protocol B: General Procedure for pH Optimization Screening

This protocol provides a framework for identifying the optimal pH for a novel reaction.

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel (e.g., in vials or a multi-well plate).

  • Establish pH Gradient: For each reaction, use a different buffer system or a carefully calculated amount of acid/base to establish a range of pH values (e.g., from pH 4 to pH 11).

  • Initiate Reactions: Add your starting materials to each vessel simultaneously. Ensure all other parameters (temperature, concentration, stirring) are identical.

  • Monitor Progress: At set time intervals, take an aliquot from each reaction and quench it. Analyze the aliquots by a suitable method (e.g., HPLC, GC-MS, TLC) to determine the consumption of starting material and formation of the desired product.

  • Analyze Data: Plot the reaction yield or rate as a function of pH. The peak of this curve will indicate the optimal pH for your transformation.

IV. Technical Data Summary

PropertyValueSource
IUPAC Name 2,3,5-trimethylpyridine[12][13]
Synonyms 2,3,5-Collidine[13][14]
Molecular Formula C₈H₁₁N[12]
Molecular Weight 121.18 g/mol [12]
pKa (Conjugate Acid) ~7.4 (Estimated based on 2,4,6-isomer)[1][2]
Appearance Liquid[12]

V. References

  • BenchChem. (n.d.). The Pyridinium Moiety: A Nexus of Reactivity in Modern Chemistry. Retrieved from BenchChem website.

  • Wikipedia. (n.d.). Pyridinium. Retrieved from Wikipedia.

  • Chem-Impex. (n.d.). 2,3,5-Collidine. Retrieved from Chem-Impex.

  • Reddit. (2019, October 1). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Retrieved from r/chemhelp.

  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from RSC Publishing.

  • ACS Publications. (n.d.). Specific interactions of pyridinium ions and pyridine molecules in nitrobenzene. Substituent effects. Retrieved from ACS Publications.

  • DAV University. (n.d.). Pyridines – Structure. Retrieved from DAV University.

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from PubChem.

  • OSTI. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from OSTI.gov.

  • Heterocyclic Compounds. (n.d.). Retrieved from a university chemistry resource.

  • Pyridines. (n.d.). Retrieved from a university chemistry resource.

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine | C8H11N | CID 7953. Retrieved from PubChem.

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia.

  • BenchChem. (n.d.). Application Notes and Protocols: 4-Methoxy-2,3,5-trimethylpyridine as a Synthetic Intermediate. Retrieved from BenchChem.

  • ResearchGate. (2026, January 23). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from ResearchGate.

  • mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from mVOC 4.0.

  • ResearchGate. (2026, February 24). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from ResearchGate.

  • Fluorochem. (n.d.). 2,3,5-Trimethylpyridine (CAS 695-98-7). Retrieved from Fluorochem.

  • Organic Syntheses Procedure. (n.d.). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Retrieved from Organic Syntheses.

  • Wikipedia. (n.d.). Collidine. Retrieved from Wikipedia.

  • PubChem. (n.d.). 2,3,5-Trimethylpyridine | C8H11N | CID 12759. Retrieved from PubChem.

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from The Baran Laboratory, Scripps Research.

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers. Retrieved from BenchChem.

  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).

  • PubMed. (2024, September 4). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from PubMed.

  • FDA. (2005, February 22). ASEAN guideline on stability study of drug product. Retrieved from FDA.

  • ResearchGate. (n.d.). Catalytic Hydrodenitrogenation of Pyridine under Hydrothermal Conditions: A Comprehensive Study | Request PDF. Retrieved from ResearchGate.

Sources

Optimization

Managing the hygroscopic nature of pyridine-based hydrochlorides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in organic synthesis and pharmaceutical development:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in organic synthesis and pharmaceutical development: managing the highly hygroscopic nature of pyridine-based hydrochlorides.

Pyridine hydrochloride (Py·HCl) is a fundamental reagent for ether cleavage, dealkylation, and as a proton donor. However, its tendency to rapidly absorb atmospheric moisture compromises reaction stoichiometry and degrades moisture-sensitive intermediates. This guide provides field-proven causality, self-validating drying protocols, and rigorous analytical methods to ensure your reagents remain anhydrous and your workflows remain reproducible.

Section 1: Understanding the Phenomenon (FAQ)

Q: Why does pyridine hydrochloride turn into a sticky paste upon exposure to ambient air? A: Pyridine hydrochloride is highly hygroscopic due to the strong hydrogen-bonding capability of both the pyridinium cation and the chloride anion with atmospheric water molecules. When exposed to ambient humidity, the crystalline salt absorbs moisture until it literally dissolves in its own absorbed water—a thermodynamic process known as deliquescence. This alters the physical state from free-flowing white crystals to a sticky paste, making accurate weighing impossible[1].

Q: What are the mechanistic consequences of using "wet" pyridine hydrochloride in organic synthesis? A: In high-temperature reactions (e.g., the cleavage of methyl ethers at 200 °C), the presence of water acts as a competing nucleophile, leading to the unintended hydrolysis of the substrate or transient intermediates. Furthermore, excess moisture alters the melting point of the Py·HCl flux (normally 145–147 °C). This causes inconsistent reaction temperatures, unpredictable kinetics, and ultimately, depressed product yields.

Section 2: Handling & Storage Troubleshooting

Q: How should I properly store pyridine hydrochloride to prevent moisture uptake? A: To maintain the anhydrous state, pyridine hydrochloride must be stored in a tightly closed container within a cool, dry, and well-ventilated area away from incompatible oxidizing agents[2]. For optimal longevity, store the reagent in a vacuum desiccator over a strong desiccant (e.g., Phosphorus pentoxide) or inside a glovebox under an inert atmosphere (Argon or Nitrogen). Always handle the material using Schlenk line techniques to prevent rapid moisture absorption during transit.

Section 3: Drying Protocols & Methodologies

Q: My reagent has absorbed moisture and clumped. What is the most effective protocol to dry it without degrading the salt? A: For laboratory and scale-up applications, Vacuum Drying is the most efficient method to restore the anhydrous state. By lowering the atmospheric pressure, you depress the boiling point of water, allowing for its removal at temperatures well below the melting point of Py·HCl. This prevents thermal degradation and sublimation.

Methodology 1: Vacuum Drying Protocol (Primary Method)

Causality: Drying under high vacuum at precisely controlled temperatures ensures water is driven off without sublimating the pyridine hydrochloride matrix.

  • Preparation: Transfer the clumped/wet pyridine hydrochloride into a wide-mouth round-bottom flask or a vacuum oven tray to maximize surface area.

  • Vacuum Application: Apply a high vacuum system (approximately -0.090 to -0.092 MPa)[3].

  • Thermal Ramping: Gradually heat the system to 50–60 °C. Crucial: Do not exceed 80 °C. Exceeding this threshold will cause the pyridine hydrochloride to sublime, coating your vacuum lines and reducing your yield[4].

  • Drying Phase: Maintain the temperature and vacuum for 6 to 24 hours, depending on the batch size, until the material returns to a free-flowing white crystalline powder.

  • Recovery: Backfill the system with dry Argon or Nitrogen before opening the chamber.

  • Storage: Immediately transfer the dried salt to a desiccator or glovebox.

Methodology 2: Azeotropic Distillation (For heavily hydrated samples)

Causality: Toluene forms a minimum-boiling azeotrope with water, allowing water to be physically carried out of the solid matrix at a constant boiling point.

  • Suspend the wet pyridine hydrochloride in anhydrous toluene within a round-bottom flask.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C). The water will co-distill with the toluene and phase-separate in the trap.

  • Once water ceases to collect, cool the mixture and filter the solid under an inert Argon atmosphere.

  • Remove residual toluene by drying the solid in vacuo at 50 °C for 4 hours.

G Start Visual Inspection of Pyridine Hydrochloride Dry Free-flowing white crystals (Dry) Start->Dry Wet Clumped or sticky paste (Hygroscopic Deliquescence) Start->Wet Store Store in glovebox/desiccator under Argon/N2 Dry->Store DryMethod Select Drying Protocol Wet->DryMethod VacDry Vacuum Drying (50-60°C, <0.1 MPa) DryMethod->VacDry Azeo Azeotropic Distillation (Toluene) DryMethod->Azeo KF Karl Fischer Titration (Validate Moisture <0.2%) VacDry->KF Azeo->KF KF->Store Pass KF->DryMethod Fail

Caption: Workflow for the inspection, drying, and validation of pyridine hydrochloride.

Section 4: Analytical Validation - Moisture Quantification

Q: How can I accurately quantify the residual moisture in my dried pyridine hydrochloride to ensure it is ready for synthesis? A: Karl Fischer (KF) volumetric or coulometric titration is the internationally recognized gold standard for absolute moisture quantification[5]. However, testing amine hydrochlorides requires a specific chemical intervention.

Because pyridine hydrochloride is an acidic salt, it significantly lowers the pH of the KF working medium. The KF reaction (the oxidation of sulfur dioxide by iodine in the presence of water) is highly pH-dependent, with an optimal kinetic window of pH 5 to 7. If the pH drops below 5, the reaction kinetics slow down drastically, leading to dragging endpoints, continuous iodine consumption, and falsely elevated moisture readings[6].

Troubleshooting KF Titration for Py·HCl: To counteract the acidity of the hydrochloride salt and create a self-validating system, you must add a buffering base to the KF solvent before titration. Adding a weak base like imidazole or benzoic acid neutralizes the excess HCl, maintaining the optimal pH window for the reaction to proceed quantitatively[7].

KF_Pathway Sample Pyridine HCl Sample (Acidic pH < 5) Buffer Add Imidazole Buffer (Adjust pH to 5-7) Sample->Buffer Neutralize HCl Titration KF Titration (I2 + SO2 + H2O) Buffer->Titration Optimal pH reached Endpoint Bivoltammetric Endpoint (Excess I2 detected) Titration->Endpoint H2O consumed

Caption: Karl Fischer titration pathway for acidic pyridine hydrochloride samples.

Quantitative Data: Moisture Analysis Comparison

To ensure trustworthiness in your validation step, compare the analytical methods available for moisture quantification. For high-purity Py·HCl, moisture content should be validated to be < 0.2% before use[4].

Analytical MethodDetection LimitSample Prep RequirementsProsCons
KF Coulometric Titration 10 ppm – 1%Add Imidazole buffer (pH 5–7)Highly accurate for trace water; self-validating endpoint.Sensitive to pH; requires buffering for acidic salts.
KF Volumetric Titration 100 ppm – 100%Add Imidazole buffer (pH 5–7)Ideal for highly hydrated (deliquescent) samples.Lower precision for trace moisture compared to coulometric.
Thermogravimetric Analysis (TGA) ~0.1%None (Inert atmosphere purge)No chemical interference; profiles thermal stability.Cannot distinguish between water loss and solvent/sublimation loss.

References

  • Method for cleanly preparing high-purity pyridine hydrochloride - patsnap.com - 3

  • Preparation of anhydrous pyridine hydrochloride - acs.org - 1

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - google.com - 4

  • Water Determination by Karl Fischer Titration - Monograph - metrohm.com - 6

  • Material Safety Data Sheet - Pyridine hydrochloride, 98% - coleparmer.com - 2

  • Development of Karl Fischer Reagents - mcckf.com -5

  • Water contents Amines - hiranuma.com - 7

Sources

Troubleshooting

Common impurities found in commercial 2,3,5-trimethylpyridine hydrochloride

Welcome to the technical support center for 2,3,5-trimethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential impur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3,5-trimethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential impurities that may be present in commercial grades of this important chemical intermediate. As a key starting material in the synthesis of pharmaceuticals like omeprazole, the purity of 2,3,5-trimethylpyridine hydrochloride is critical to ensure the desired reaction outcomes and the quality of the final product.[1][2]

This document provides a comprehensive overview of common impurities, their origins, and methods for their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my commercial 2,3,5-trimethylpyridine hydrochloride?

A1: Commercial 2,3,5-trimethylpyridine hydrochloride is generally of high purity, often exceeding 98%.[3] However, several types of impurities can be present, arising from the synthesis, purification, and storage of the compound. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of 2,3,5-trimethylpyridine. They can include:

    • Isomeric Impurities: Other trimethylpyridine isomers such as 2,3,4-, 2,4,5-, and 2,4,6-trimethylpyridine may be present due to non-selective reactions during synthesis.[4]

    • Under-methylated Pyridines: Dimethylpyridines (lutidines) can be present as byproducts.[5]

    • Other Pyridine Derivatives: Depending on the synthetic route, other substituted pyridines may be formed as side-products.[5]

    • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis may remain.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps, such as toluene, ethanol, or others, may be present.

  • Water: Pyridine and its derivatives can be hygroscopic, meaning they can absorb moisture from the atmosphere.

  • Degradation Products: Although generally stable when stored correctly, 2,3,5-trimethylpyridine hydrochloride can degrade over time, especially if exposed to light, air, or high temperatures.

Q2: How can these impurities affect my experiment?

A2: The presence of impurities, even in small amounts, can have significant consequences for your research:

  • Altered Reactivity: Impurities can react with your reagents, leading to unexpected side products and lower yields of your desired compound. For instance, other pyridine isomers may have different reaction rates or lead to the formation of isomeric products that are difficult to separate.

  • Inaccurate Stoichiometry: If the purity of your 2,3,5-trimethylpyridine hydrochloride is lower than stated, you will be using a smaller molar amount than calculated, which can affect reaction kinetics and yield.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts used in subsequent reaction steps.

  • Challenges in Downstream Processing: The presence of impurities can complicate the purification of your final product.

Q3: How is the purity of commercial 2,3,5-trimethylpyridine hydrochloride typically determined?

A3: The most common method for determining the purity of 2,3,5-trimethylpyridine hydrochloride is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][6] High-Performance Liquid Chromatography (HPLC) is also a powerful technique for the analysis of pyridine derivatives.[7][8] Water content is specifically measured using Karl Fischer titration.[9]

Q4: What are the recommended storage conditions for 2,3,5-trimethylpyridine hydrochloride to minimize degradation?

A4: To maintain its purity and stability, 2,3,5-trimethylpyridine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[10]

Troubleshooting Guides

Issue 1: My reaction is giving a lower yield than expected and I suspect impurities in my 2,3,5-trimethylpyridine hydrochloride.

This is a common issue that can often be traced back to the purity of the starting material. The following workflow can help you troubleshoot this problem.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: I am observing unexpected side products in my reaction.

The formation of unexpected side products is often due to the presence of reactive impurities in the starting materials.

Potential Cause & Solution:

Potential Impurity Plausible Side Reaction Troubleshooting & Verification Recommended Purification
Isomeric Trimethylpyridines Formation of isomeric products that may be difficult to separate from the desired product.Analyze the crude reaction mixture by GC-MS or LC-MS to identify the mass of the side products. Compare with the expected masses of products derived from isomeric trimethylpyridines.Fractional distillation (if boiling points differ significantly) or preparative chromatography.
Dimethylpyridines (Lutidines) May undergo similar reactions to 2,3,5-trimethylpyridine, leading to a mixture of products.Use a high-resolution GC column to separate and identify these lower-boiling point impurities in the starting material.Fractional distillation.
Water Can hydrolyze sensitive reagents or intermediates. Can also affect reactions that are sensitive to moisture.Determine the water content of your 2,3,5-trimethylpyridine hydrochloride using Karl Fischer titration.Dry the material under vacuum or by azeotropic distillation with a suitable solvent like toluene.
Residual Solvents May interfere with the reaction or be incorporated into the final product.Analyze the starting material by headspace GC-MS to identify and quantify residual solvents.Remove residual solvents by drying under high vacuum.

Experimental Protocols

Protocol 1: Purity Analysis of 2,3,5-Trimethylpyridine Hydrochloride by Gas Chromatography (GC)

This protocol provides a general method for the purity analysis of 2,3,5-trimethylpyridine hydrochloride.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of 2,3,5-trimethylpyridine hydrochloride into a 10 mL volumetric flask. b. Dissolve in and dilute to the mark with methanol. c. If analyzing the free base, neutralize the hydrochloride salt with a suitable base and extract with an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate before analysis.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is recommended.
  • Injector Temperature: 250 °C
  • Detector (FID) Temperature: 280 °C
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Injection Volume: 1 µL

3. Data Analysis: a. Identify the peak corresponding to 2,3,5-trimethylpyridine. b. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. c. Use a mass spectrometer (MS) detector to help identify the chemical structure of any impurity peaks.

Protocol 2: Purification of 2,3,5-Trimethylpyridine Hydrochloride by Recrystallization

Recrystallization is an effective method for removing many impurities.

1. Solvent Selection: a. Test the solubility of a small amount of the 2,3,5-trimethylpyridine hydrochloride in various solvents (e.g., ethanol, isopropanol, ethanol/ether mixture, ethanol/ethyl acetate mixture) at room temperature and at boiling point. b. An ideal solvent will dissolve the compound when hot but not when cold.

2. Recrystallization Procedure: a. Dissolve the impure 2,3,5-trimethylpyridine hydrochloride in a minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the purified crystals under vacuum.

Caption: Workflow for recrystallization of 2,3,5-trimethylpyridine HCl.

References

  • Qiu, F., & Norwood, D. L. Identification of Pharmaceutical Impurities. [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Analytical Methods for Pyridine. [Link]

  • Potter, W. (1991, December). Pyridine. OSHA. [Link]

  • Hampton Research. (2020, March 23). Safety Data Sheet. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Pharmex. Pyridine in Pharmaceuticals: Uses You Didn't Know About. [Link]

  • NextSDS. 2,3,5-trimethylpyridine — Chemical Substance Information. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Google Patents.
  • Al-Aani, H., & Al-Obaidy, A. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • PubChem. 2,3,5-Trimethylpyridine. [Link]

  • SynZeal. 2,3,5-Trimethylpyridine | CAS No. 695-98-7. [Link]

  • Pharmaffiliates. 2,3,5-Trimethylpyridine | CAS No : 695-98-7. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide for Researchers: 2,3,5-Trimethylpyridine Hydrochloride vs. Collidine Isomers in Catalysis

In the landscape of modern organic synthesis, the precise control of reaction pathways is paramount for achieving high yields and selectivities. Non-nucleophilic bases are indispensable tools in this endeavor, enabling c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the precise control of reaction pathways is paramount for achieving high yields and selectivities. Non-nucleophilic bases are indispensable tools in this endeavor, enabling chemists to facilitate proton abstraction while minimizing unwanted side reactions. This guide provides an in-depth technical comparison of 2,3,5-trimethylpyridine hydrochloride and the isomers of collidine, with a particular focus on their application as catalysts and reagents in organic transformations.

Introduction to Sterically Hindered Pyridine Bases

Pyridine and its derivatives are fundamental heterocyclic compounds that can function as both bases and nucleophiles, owing to the lone pair of electrons on the nitrogen atom. However, in many catalytic applications, nucleophilic activity is undesirable as it can lead to the formation of byproducts. To mitigate this, sterically hindered pyridine bases, such as substituted lutidines and collidines, are employed. The presence of bulky alkyl groups at the positions ortho to the nitrogen atom physically obstructs the nitrogen's approach to electrophilic centers, thereby diminishing its nucleophilicity while preserving its basicity.[1]

This guide focuses on a comparative analysis of 2,3,5-trimethylpyridine and the isomers of collidine (trimethylpyridines), providing insights into how their subtle structural differences influence their catalytic performance.

Physicochemical Properties: A Head-to-Head Comparison

The catalytic efficacy of a non-nucleophilic base is intrinsically linked to its fundamental physicochemical properties, primarily its basicity (pKa of the conjugate acid) and the degree of steric hindrance around the basic center.

Property2,3,5-Trimethylpyridine2,4,6-Collidine (sym-Collidine)2,3,6-Collidine3,5-Lutidine (for reference)
Structure 2,3,5-Trimethylpyridine Structure2,4,6-Collidine Structure2,3,6-Collidine Structure3,5-Lutidine Structure
Molecular Formula C₈H₁₁NC₈H₁₁NC₈H₁₁NC₇H₉N
Molecular Weight 121.18 g/mol 121.18 g/mol 121.18 g/mol 107.15 g/mol
Boiling Point 184 °C170-172 °C175-176 °C172 °C
pKa of Conjugate Acid ~7.9 (Predicted)7.43N/A6.15
Steric Hindrance ModerateHighHighLow

Steric Hindrance: The arrangement of the methyl groups around the pyridine ring dictates the degree of steric hindrance. 2,4,6-Collidine, with methyl groups at both ortho positions (2 and 6), is significantly more sterically hindered than 2,3,5-trimethylpyridine, which has only one methyl group at an ortho position (position 2).[3] This difference in steric bulk is a critical factor influencing their nucleophilicity and, consequently, their selectivity in catalytic reactions.

Role in Catalysis: Dehydrohalogenation as a Case Study

A primary application of sterically hindered pyridine bases is in promoting dehydrohalogenation reactions to synthesize alkenes.[4] In these E2 elimination reactions, the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing a leaving group (e.g., a halogen). The non-nucleophilic nature of these bases is crucial to prevent a competing SN2 substitution reaction.[1]

G cluster_main Dehydrohalogenation Mechanism (E2) Base Base (B:) Substrate Alkyl Halide Base->Substrate attacks β-H TransitionState Transition State Substrate->TransitionState Alkene Alkene TransitionState->Alkene BH Protonated Base (B-H) TransitionState->BH X_minus Halide Ion (X⁻) TransitionState->X_minus

A generalized E2 dehydrohalogenation mechanism.

The choice between 2,3,5-trimethylpyridine and a collidine isomer can influence both the rate and the regioselectivity of the reaction.

  • Reaction Rate: The stronger basicity of 2,3,5-trimethylpyridine (predicted pKa ~7.9) would suggest a faster rate of proton abstraction compared to 2,4,6-collidine (pKa 7.43).

  • Regioselectivity (Zaitsev vs. Hofmann): In cases where multiple β-protons are available, the steric bulk of the base can determine which proton is abstracted. A more hindered base like 2,4,6-collidine will preferentially abstract the more accessible, less sterically hindered proton, often leading to the formation of the less substituted (Hofmann) alkene. The less hindered 2,3,5-trimethylpyridine may show a greater propensity to form the more substituted (Zaitsev) alkene.

Proposed Experimental Protocol for a Comparative Kinetic Study

To empirically compare the catalytic performance of 2,3,5-trimethylpyridine hydrochloride and 2,4,6-collidine, a kinetic study of a model dehydrohalogenation reaction is proposed.

Objective: To determine and compare the rate constants for the dehydrohalogenation of 2-bromoheptane using 2,3,5-trimethylpyridine and 2,4,6-collidine as bases.

Materials and Equipment
  • 2-bromoheptane (substrate)

  • 2,3,5-trimethylpyridine (base)

  • 2,4,6-collidine (base)

  • Anhydrous acetonitrile (solvent)

  • Dodecane (internal standard for GC analysis)

  • Hydrochloric acid (for preparing hydrochloride salts in situ or ex situ)

  • Round-bottom flasks with reflux condensers

  • Magnetic stirrers with heating mantles

  • Gas chromatograph (GC) with a flame ionization detector (FID) or a benchtop NMR spectrometer

  • Syringes and standard laboratory glassware

Preparation of Reagents
  • Base Solutions: Prepare 0.5 M solutions of 2,3,5-trimethylpyridine and 2,4,6-collidine in anhydrous acetonitrile.

  • Substrate Solution: Prepare a 0.25 M solution of 2-bromoheptane in anhydrous acetonitrile containing 0.05 M dodecane as an internal standard.

Reaction Procedure
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 mL of the 0.5 M base solution (either 2,3,5-trimethylpyridine or 2,4,6-collidine).

  • Place the flask in a preheated oil bath at 80 °C and allow the solution to equilibrate for 10 minutes.

  • At time t=0, add 5.0 mL of the preheated 0.25 M 2-bromoheptane solution to the flask with vigorous stirring.

  • Immediately withdraw a 0.1 mL aliquot of the reaction mixture and quench it in a vial containing 1 mL of diethyl ether and 1 mL of dilute aqueous HCl.

  • Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

  • Analyze the quenched aliquots by GC or NMR to determine the concentration of the remaining 2-bromoheptane and the formed heptene isomers.

G cluster_workflow Experimental Workflow A Prepare Base and Substrate Solutions B Equilibrate Base Solution at 80 °C A->B C Initiate Reaction by Adding Substrate B->C D Withdraw and Quench Aliquots at Intervals C->D E Analyze Aliquots by GC or NMR D->E F Plot Concentration vs. Time and Determine Rate Constants E->F G cluster_logic Factors Influencing Catalytic Performance Basicity Basicity (pKa) Rate Reaction Rate Basicity->Rate Higher pKa generally leads to faster rate Sterics Steric Hindrance Sterics->Rate Increased hindrance may decrease rate Selectivity Regioselectivity (Hofmann vs. Zaitsev) Sterics->Selectivity Increased hindrance favors Hofmann product

Sources

Comparative

Comparative analysis of basicity and nucleophilicity of trimethylpyridines

Comparative Analysis of Basicity and Nucleophilicity of Trimethylpyridines (Collidines) Trimethylpyridines, commonly known as collidines, represent a critical class of heterocyclic bases in organic synthesis, catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Basicity and Nucleophilicity of Trimethylpyridines (Collidines)

Trimethylpyridines, commonly known as collidines, represent a critical class of heterocyclic bases in organic synthesis, catalysis, and pharmaceutical development[1]. For researchers and process chemists, selecting the optimal pyridine derivative requires a nuanced understanding of the dichotomy between thermodynamic basicity and kinetic nucleophilicity. This guide provides an objective, data-driven comparison of collidine isomers, analyzing how specific methyl substitution patterns dictate their physicochemical behavior and suitability for various experimental workflows[2].

The Mechanistic Divergence: Basicity vs. Nucleophilicity

The reactivity of any pyridine derivative originates from the localized lone pair of electrons on the nitrogen atom. However, the addition of methyl groups introduces two competing phenomena:

  • Electronic Induction (Thermodynamic Basicity): Methyl groups exert an electron-donating inductive effect (+I). By pushing electron density into the aromatic ring and onto the nitrogen atom, they increase the thermodynamic stability of the protonated conjugate acid. Thus, trimethylpyridines are generally stronger Brønsted bases than unsubstituted pyridine[1].

  • Steric Hindrance (Kinetic Nucleophilicity): Nucleophilicity is a kinetic parameter that measures the rate at which the nitrogen lone pair attacks an electrophile (e.g., an alkyl halide or a carbocation). Methyl groups located at the 2- and 6-positions (ortho to the nitrogen) create severe steric bulk. This physical barrier prevents bulky electrophiles from approaching the nitrogen, drastically reducing reaction rates despite the high electron density[2].

StructureProperty A Trimethylpyridine Isomer Structure B Electronic Effects (+I from Methyls) A->B Increases e- density C Steric Hindrance (Ortho-Methyls) A->C Blocks N lone pair D Thermodynamic Basicity (High pKa) B->D Enhances proton affinity E Kinetic Nucleophilicity (Low Reaction Rate) B->E Counteracted by sterics C->E Prevents electrophile attack

Caption: Logical relationship between collidine structure, basicity, and nucleophilicity.

Quantitative Comparison of Key Isomers

The positioning of the three methyl groups fundamentally alters the reagent's profile. 2,4,6-Trimethylpyridine (sym-collidine) is a classic "non-nucleophilic base." Its symmetrical substitution maximizes electron donation (yielding a high pKa of 7.43), while the dual ortho-methyl groups suppress its nucleophilicity[1]. Kinetic studies demonstrate that 2,4,6-collidine quaternizes with methyl iodide approximately 9.1 times slower than unsubstituted pyridine[3].

Conversely, isomers lacking dual ortho-substitution, such as 3,4,5-collidine, exhibit lower basicity (due to the absence of direct ortho-inductive effects) but are significantly more nucleophilic, making them better suited for catalytic applications where nucleophilic attack is the rate-determining step[2].

Table 1: Physicochemical and Reactivity Profiles of Pyridine and Collidine Isomers

CompoundSubstitution PatternpKa (Water, 25°C)Relative Quaternization Rate (MeI)Mayr Nucleophilicity ( N ) in MeCN
Pyridine None5.231.0 (Baseline)N/A
2,4,6-Collidine 2,4,6-trimethyl7.430.11 (9.1x slower)9.39
2,3,5-Collidine 2,3,5-trimethyl~6.53ModerateN/A
3,4,5-Collidine 3,4,5-trimethyl~6.0High (Highest of collidines)N/A

Data supported by kinetic studies and Mayr's database of reactivity parameters[1],[2],[3],.

Experimental Methodologies for Reactivity Profiling

To objectively validate the performance of a chosen pyridine derivative, researchers must employ self-validating analytical protocols.

Protocol A: Thermodynamic Basicity via Potentiometric Titration

Causality & Design: Potentiometric titration is the gold standard for determining the pKa of basic compounds like collidines[2]. Unlike UV-Vis spectrophotometry, which relies on chromophoric shifts, potentiometry directly measures hydrogen ion activity. By calculating the first derivative of the titration curve, the equivalence point is identified precisely, making the system self-validating regardless of the isomer's optical properties.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the collidine isomer in 50 mL of deionized water to create a 0.02 M analyte solution. Maintain the temperature strictly at 25.0 ± 0.1 °C, as thermodynamic constants are highly temperature-dependent.

  • Calibration: Calibrate a high-precision glass pH electrode using verified standard buffer solutions (pH 4.01, 7.00, and 10.01).

  • Titration: Using an automated burette, titrate the solution with a standardized 0.1 M HCl solution in 0.1 mL increments[2].

  • Equilibration: Allow the pH reading to stabilize (drift < 0.005 pH/min) before recording each data point to ensure the system has reached thermodynamic equilibrium.

  • Data Analysis: Plot the measured pH against the volume of HCl added. Calculate the first derivative ( dpH/dV ) to locate the exact equivalence volume. The pKa corresponds to the pH value at exactly half of this equivalence volume.

Protocol B: Kinetic Nucleophilicity via Mayr's Method

Causality & Design: While quaternization with methyl iodide provides relative rates[3], Mayr's method offers a standardized, absolute quantification of nucleophilicity using the linear free-energy relationship: logk2​=sN​(N+E) [4]. By utilizing benzhydrylium ions with known electrophilicity ( E ) parameters under pseudo-first-order conditions, the concentration of the collidine remains effectively constant. This isolates the decay of the electrophile, allowing for highly accurate extraction of the second-order rate constant ( k2​ ).

Step-by-Step Workflow:

  • Electrophile Selection: Select a benzhydrylium tetrafluoroborate salt with an E parameter that yields a measurable reaction half-life with the target collidine.

  • Solution Preparation: Prepare a 10 µM solution of the benzhydrylium salt and a 0.1–1.0 M solution of the collidine in anhydrous acetonitrile (MeCN).

  • Data Acquisition: Inject equal volumes of both solutions into a stopped-flow UV-Vis spectrophotometer maintained at 20 °C[4].

  • Tracking: Monitor the exponential decay of the benzhydrylium ion's absorbance at its characteristic maximum wavelength ( λmax​ ).

  • Kinetic Extraction: Fit the absorbance decay curve to a single exponential function to determine the pseudo-first-order rate constant ( kobs​ ).

  • Parameter Calculation: Plot kobs​ against varying concentrations of the collidine. The slope of this linear plot yields k2​ . Substitute k2​ and E into Mayr's equation to calculate the nucleophilicity ( N ) and sensitivity ( sN​ ) parameters[4],[5].

Workflow S1 Step 1 Standardize S2 Step 2 Stopped-Flow S1->S2 S3 Step 3 UV-Vis Track S2->S3 S4 Step 4 Kinetics Fit S3->S4 S5 Step 5 Mayr Eq S4->S5

Caption: Experimental workflow for determining nucleophilicity via UV-Vis spectroscopy.

Strategic Applications in Drug Development

The divergent properties of collidine isomers dictate their specific utility in chemical synthesis:

  • Dehydrohalogenation Reactions: 2,4,6-Collidine is the premier choice for E2 eliminations. Its high basicity (pKa 7.43) effectively sequesters hydrogen halides (HX) to drive the reaction forward, while its extreme steric hindrance prevents it from acting as a nucleophile and forming unwanted pyridinium salts with the alkyl halide substrate[1],[3].

  • Organocatalysis and Acylation: When a reaction requires a nucleophilic catalyst (e.g., in acyl transfer reactions), hindered bases like 2,4,6-collidine fail. Instead, unhindered isomers like 3,4,5-collidine or alternative catalysts like 4-dimethylaminopyridine (DMAP) must be utilized, as their exposed nitrogen lone pairs can rapidly attack the electrophilic center[2].

Sources

Validation

A Comprehensive Guide to Validating the Purity of Synthesized 2,3,5-Trimethylpyridine Hydrochloride

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This is particularly true for heterocyclic compounds like 2,3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This is particularly true for heterocyclic compounds like 2,3,5-trimethylpyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity is not merely a quality control step; it is a critical determinant of reaction efficiency, yield, and the biological activity and safety of the final drug product.

This guide provides an in-depth comparison of analytical techniques for validating the purity of 2,3,5-trimethylpyridine hydrochloride. It moves beyond a simple listing of methods to explain the rationale behind experimental choices, offering field-proven insights to empower researchers in their quest for chemical integrity.

The Critical Need for Purity Validation

Impurities in a starting material like 2,3,5-trimethylpyridine hydrochloride can have significant downstream consequences. Isomeric impurities, for instance, can lead to the formation of undesired side products, complicating purification and reducing the overall yield of the target molecule.[1] Unreacted starting materials or residual solvents can interfere with subsequent reaction steps, potentially leading to incomplete conversions or the formation of complex mixtures.[1][2] In the context of drug development, even trace impurities can alter the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and multi-faceted analytical approach is essential to confirm the identity and purity of synthesized 2,3,5-trimethylpyridine hydrochloride.

A Multi-Technique Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of several methods, each providing a unique piece of the puzzle. The following sections detail the most critical techniques for validating the purity of 2,3,5-trimethylpyridine hydrochloride, comparing their strengths and providing detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[3] For pyridine derivatives, which are often polar and hydrophilic, specialized approaches may be necessary to achieve optimal separation.[3]

Comparison of HPLC Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.Widely applicable, robust, and compatible with a variety of detectors.Poor retention of highly polar compounds like pyridine derivatives. Peak tailing can be an issue due to interactions with residual silanols.[3]Initial purity screening and analysis of less polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.Excellent retention of polar and hydrophilic compounds.[4]Can have longer equilibration times. Mobile phase selection is critical.Quantifying polar impurities and the main compound.
Mixed-Mode Chromatography Utilizes a stationary phase with both hydrophobic and ion-exchange properties.Offers unique selectivity for separating compounds with varying properties (acidic, basic, neutral). Can retain and separate hydrophilic compounds without ion-pairing reagents.[5]Column availability may be more limited than standard RP columns.Separating isomeric impurities and complex mixtures.
Experimental Protocol: Reversed-Phase HPLC for General Purity Assessment

This protocol provides a starting point for the analysis of 2,3,5-trimethylpyridine hydrochloride. Method development and optimization will be necessary for specific impurity profiles.

Objective: To assess the purity of synthesized 2,3,5-trimethylpyridine hydrochloride and identify the presence of non-polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Sulfuric acid (for mobile phase modification)[5][6]

  • 2,3,5-trimethylpyridine hydrochloride reference standard

  • Synthesized 2,3,5-trimethylpyridine hydrochloride sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier (e.g., 0.05% sulfuric acid).[7] Degas the mobile phase before use. The use of an acid modifier helps to improve the peak shape of basic compounds like pyridines.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve the 2,3,5-trimethylpyridine hydrochloride reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized 2,3,5-trimethylpyridine hydrochloride sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 250 nm[6][7]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Data Analysis:

  • Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

  • Identify potential impurities by comparing the retention times of unknown peaks to those of known or suspected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a synthesized compound and for detecting and quantifying impurities. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Key Insights from NMR:
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The integration of proton signals can be used for quantitative analysis of impurities.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. This is particularly useful for identifying isomeric impurities that may have very similar ¹H NMR spectra.[8]

Experimental Protocol: ¹H NMR for Purity Validation

Objective: To confirm the structure of 2,3,5-trimethylpyridine hydrochloride and to identify and quantify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O))

  • Internal standard (e.g., tetramethylsilane (TMS) or a known amount of a stable compound with a distinct signal)

  • Synthesized 2,3,5-trimethylpyridine hydrochloride sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized 2,3,5-trimethylpyridine hydrochloride in a suitable deuterated solvent. Add a small amount of an internal standard if quantitative analysis is desired.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis:

    • Chemical Shifts (δ): Compare the observed chemical shifts of the protons to literature values for 2,3,5-trimethylpyridine to confirm the structure.[9]

    • Integration: Integrate the area under each proton signal. The ratio of the integrals should correspond to the number of protons giving rise to each signal.

    • Impurity Identification: Look for any unexpected signals in the spectrum. The chemical shifts of these signals can provide clues to the identity of the impurities.[10]

    • Quantitative Analysis: If an internal standard was used, the amount of impurities can be calculated by comparing the integration of their signals to the integration of the known amount of the internal standard.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and can be used to identify unknown impurities. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for purity analysis.

Comparison of MS Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase before they are introduced into the mass spectrometer.Excellent for separating and identifying volatile impurities such as residual solvents.[2]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase before they are introduced into the mass spectrometer.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Provides both chromatographic and mass spectral data.[11]Ion-pairing reagents used in HPLC can sometimes suppress the MS signal.[3]Identifying and quantifying a wide range of impurities, including those that are not volatile.
Experimental Protocol: GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the synthesized 2,3,5-trimethylpyridine hydrochloride.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler (recommended for volatile solvents)[12]

Reagents:

  • High-purity solvent for sample dissolution (e.g., dimethyl sulfoxide)[12]

  • Certified reference standards of common synthesis solvents (e.g., toluene, ether)[13]

  • Synthesized 2,3,5-trimethylpyridine hydrochloride sample

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized 2,3,5-trimethylpyridine hydrochloride into a headspace vial. Add a known volume of a high-boiling point solvent like DMSO.

  • GC-MS Conditions:

    • Column: A column suitable for volatile organic compounds (e.g., DB-624).[12]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents.[12]

    • Carrier Gas: Helium or Nitrogen.

    • MS Scan Range: Scan a mass range appropriate for the expected solvents (e.g., m/z 30-300).

  • Analysis: Analyze the sample using the headspace GC-MS system.

  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra to those of the certified reference standards.

    • Quantify the amount of each solvent by creating a calibration curve using the reference standards.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula. For a hydrochloride salt, analysis of the chloride content is also crucial.

Key Determinations:
  • CHN Analysis: Confirms the ratio of carbon, hydrogen, and nitrogen in the organic part of the molecule. The results should be within ±0.4% of the calculated theoretical values.[14]

  • Chloride Content Analysis: Determines the percentage of chloride in the salt, confirming the correct formation of the hydrochloride. This can be done by titration with silver nitrate or by ion chromatography.[15][16]

Experimental Protocol: Chloride Content by Titration

Objective: To determine the percentage of chloride in the synthesized 2,3,5-trimethylpyridine hydrochloride.

Instrumentation:

  • Burette

  • Beakers

  • Magnetic stirrer

Reagents:

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Potassium chromate (K₂CrO₄) indicator solution

  • Distilled water

  • Synthesized 2,3,5-trimethylpyridine hydrochloride sample

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized 2,3,5-trimethylpyridine hydrochloride and dissolve it in distilled water.

  • Titration: Add a few drops of potassium chromate indicator to the sample solution. Titrate the solution with the standardized silver nitrate solution until the first permanent reddish-brown precipitate of silver chromate appears, indicating the endpoint.

  • Calculation: Calculate the percentage of chloride in the sample based on the volume of silver nitrate solution used and its molarity.

Data Summary and Interpretation

For a clear and concise presentation of the purity data, a summary table is highly recommended.

Analytical TechniqueParameter MeasuredResultAcceptance Criteria
HPLC Purity (%)e.g., 99.5%≥ 99.0%
Individual Impurity (%)e.g., Impurity A: 0.2%, Impurity B: 0.3%≤ 0.5%
¹H NMR Structural ConfirmationConforms to reference spectrumConforms
Impurity SignalsNo significant impurities detectedNo signals inconsistent with the structure
GC-MS Residual Solvents (ppm)e.g., Toluene: 50 ppm, Ether: 20 ppmToluene: ≤ 890 ppm, Ether: ≤ 5000 ppm (ICH Guidelines)
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical valuesWithin ±0.4% of theoretical values
%ClWithin ±0.4% of theoretical valueWithin ±0.4% of theoretical value

Visualizing the Workflow

A logical workflow is crucial for a systematic approach to purity validation.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic & Spectrometric Analysis cluster_chromatographic Chromatographic Analysis cluster_elemental Elemental Analysis cluster_final Final Purity Assessment Synthesized_Product Synthesized 2,3,5-Trimethylpyridine HCl TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Initial Purity Check Synthesized_Product->TLC Melting_Point Melting Point Determination - Comparison to Literature Value Synthesized_Product->Melting_Point HPLC HPLC - Purity Determination - Impurity Profiling TLC->HPLC NMR NMR Spectroscopy (¹H and ¹³C) - Structural Confirmation - Impurity Identification & Quantification Melting_Point->NMR Elemental Elemental Analysis - CHN Analysis - Chloride Content NMR->Elemental MS Mass Spectrometry (GC-MS or LC-MS) - Molecular Weight Confirmation - Residual Solvent & Impurity Analysis Final_Purity Comprehensive Purity Report MS->Final_Purity IR FT-IR Spectroscopy - Functional Group Analysis IR->NMR HPLC->MS Elemental->Final_Purity

Caption: Workflow for the comprehensive purity validation of synthesized 2,3,5-trimethylpyridine hydrochloride.

Conclusion

Validating the purity of synthesized 2,3,5-trimethylpyridine hydrochloride is a multi-step process that requires a combination of orthogonal analytical techniques. By employing a systematic approach that includes chromatography, spectroscopy, and elemental analysis, researchers can confidently establish the identity, purity, and quality of their synthesized material. This rigorous validation is not just good scientific practice; it is a fundamental requirement for the successful advancement of research and drug development programs.

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Sources

Comparative

Cost-Effectiveness of 2,3,5-Trimethylpyridine Hydrochloride vs. Alternative Bases in Organic Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of complex organic synthesis—particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of complex organic synthesis—particularly in peptide segment coupling and transition-metal-catalyzed cross-couplings—the choice of base is rarely trivial. While standard aliphatic amines like N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are ubiquitous, their high basicity often leads to deleterious side reactions such as base-catalyzed epimerization and nucleophilic attack.

2,3,5-Trimethylpyridine hydrochloride (2,3,5-TMP·HCl), a salt of the sterically hindered 2,3,5-collidine, has emerged as a highly cost-effective, mild proton scavenger. This guide provides an objective, data-driven comparison of 2,3,5-TMP·HCl against alternative bases, detailing the mechanistic causality behind its performance, its economic advantages, and self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Profiling & Causality: The "Goldilocks" Base

The efficacy of a base in organic synthesis is dictated by the delicate interplay of basicity (pKa) and nucleophilicity (steric hindrance)[1].

  • DIPEA & TEA (The Aliphatic Amines): With high pKa values (~10.5–10.7), these bases are excellent proton acceptors. However, this strong basicity is a liability in peptide synthesis, as it accelerates the formation of oxazolone intermediates, leading to rapid epimerization (racemization) of the C-terminal amino acid[2].

  • 2,4,6-Collidine (The Symmetrical Shield): Featuring methyl groups at both the 2 and 6 positions, 2,4,6-collidine exhibits notable steric hindrance, rendering it strictly non-nucleophilic[3]. While excellent for preventing side reactions, its extreme symmetric crowding can impede reaction kinetics during sluggish segment couplings[4].

  • 2,3,5-Trimethylpyridine (The Asymmetrical Advantage): 2,3,5-TMP possesses only one methyl group in the ortho position (position 2). This asymmetric substitution reduces steric hindrance compared to the 2,6-disubstituted isomers, making it slightly more nucleophilic and kinetically faster at proton scavenging[1]. When utilized as a hydrochloride salt (2,3,5-TMP·HCl), it acts as a precise, mild buffer. It maintains an optimal pH window that is basic enough to drive amide bond formation but mild enough to completely suppress base-catalyzed epimerization.

BaseSelection Start Base Selection for Coupling Reaction Q1 Is epimerization a high risk? Start->Q1 DIPEA Use DIPEA or TEA (Low Cost, High pKa) Q1->DIPEA No Q2 Is nucleophilicity tolerated? Q1->Q2 Yes TMP235 Use 2,3,5-TMP·HCl (Balanced Sterics, Cost-Effective) Q2->TMP235 Yes (Mild) TMP246 Use 2,4,6-Collidine (Strictly Non-Nucleophilic) Q2->TMP246 No

Caption: Decision matrix for selecting optimal bases in organic synthesis based on steric and electronic requirements.

Cost-Effectiveness Analysis

Evaluating the cost-effectiveness of a reagent requires looking beyond the raw catalog price. The true cost of a base includes its impact on reaction yield, the downstream purification overhead required to remove impurities, and its availability at scale.

Because 2,3,5-collidine is a critical starting material in the multi-step industrial synthesis of the blockbuster proton-pump inhibitor omeprazole[5], it is manufactured on a massive global scale. This industrial demand drives its bulk pricing down significantly, making it highly accessible compared to more esoteric hindered bases[6].

Comparative Cost-Effectiveness Matrix (Per 1 kg API Synthesis Scale)
Base AlternativeRaw Material CostEpimerization RiskNucleophilic Side-ReactionsPurification OverheadOverall Cost-Effectiveness
DIPEA Very LowHighModerateHigh (API loss due to isomers)Moderate
TEA Very LowHighHighHigh (Difficult to purge)Low
2,4,6-Collidine HighLowVery LowLowModerate
2,3,5-TMP·HCl Low-ModerateLowLowLow (Water-soluble salts)High

Data synthesis indicates that while DIPEA is cheaper upfront, the cost of utilizing preparative chiral chromatography to separate epimerized byproducts makes 2,3,5-TMP·HCl the more economically viable choice for complex APIs.

Self-Validating Experimental Protocols

To demonstrate the practical utility of 2,3,5-trimethylpyridine hydrochloride, the following protocol establishes a self-validating system. The causality is direct: the buffering capacity of the hydrochloride salt prevents transient spikes in basicity, which directly correlates with the optical purity of the final product.

Protocol: Epimerization-Free Peptide Segment Coupling

Objective: Couple a sterically hindered, racemization-prone dipeptide segment using HATU without loss of chiral integrity.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the N-protected amino acid segment (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to reach a 0.1 M concentration) at 0 °C under a nitrogen atmosphere.

  • Base Addition: Add 2,3,5-trimethylpyridine hydrochloride (2.0 eq) directly to the mixture. Causality note: The hydrochloride salt acts as an in-situ buffer, preventing the rapid deprotonation of the α-carbon that leads to oxazolone formation.

  • Amine Addition: Introduce the C-protected amino acid segment (1.05 eq) dropwise over 10 minutes to maintain thermal control.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via LC-MS to ensure complete consumption of the activated ester.

  • Work-up (Self-Validation Step A): Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality note: 2,3,5-TMP salts are highly water-soluble, ensuring complete removal during the aqueous wash without requiring column chromatography.

  • Validation (Self-Validation Step B): Analyze the crude concentrated product via Chiral HPLC. The system validates itself if the observed epimerization rate is <1% (compared to the >5% typically observed when substituting this step with DIPEA).

Workflow Step1 1. Activation (Amino Acid + HATU) Step2 2. Base Addition (2,3,5-TMP·HCl) Step1->Step2 Step3 3. Coupling (Amide Bond Formation) Step2->Step3 Step4 4. Purification (Aqueous Wash) Step3->Step4

Caption: Step-by-step experimental workflow for epimerization-free peptide segment coupling using 2,3,5-TMP·HCl.

References

  • Grokipedia. "Collidine - Isomers and Naming Conventions." Grokipedia.
  • Benchchem. "A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers." Benchchem.
  • Carpino, L. A., et al. "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." ACS Publications, 1996.
  • RSC Publishing. "Prescribed drugs containing nitrogen heterocycles: an overview." RSC Publishing, 2020.
  • Doti, N., et al. "Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions." PubMed, 2018.
  • ChemicalBook. "2,3,5-Collidine | 695-98-7." ChemicalBook, 2026.

Sources

Validation

A Comparison Guide: Alternative Non-Nucleophilic Bases to 2,3,5-Trimethylpyridine Hydrochloride in Organic Synthesis

In advanced organic synthesis—particularly in oligosaccharide assembly, silylation, and the generation of vinyl triflates—the choice of an acid scavenger is often the determining factor between a quantitative yield and a...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organic synthesis—particularly in oligosaccharide assembly, silylation, and the generation of vinyl triflates—the choice of an acid scavenger is often the determining factor between a quantitative yield and a stalled reaction. While 2,3,5-trimethylpyridine (2,3,5-collidine) and its hydrochloride salt have historically served as mild bases, their structural limitations often lead to unwanted side reactions when paired with highly reactive electrophiles.

This guide objectively evaluates the mechanistic limitations of 2,3,5-collidine and compares it against superior, sterically hindered alternatives, providing researchers with the data and protocols necessary to optimize sensitive chemical workflows.

The Mechanistic Challenge: Basicity vs. Nucleophilicity

The fundamental role of a non-nucleophilic base in reactions like sulfoxide-mediated glycosylation is to act as a pure Brønsted base (scavenging protons, such as those from triflic acid) without acting as a Lewis base (attacking the electrophilic intermediate).

The Flaw in 2,3,5-Collidine: 2,3,5-Collidine possesses a pKa of approximately 6.53[1], making it thermodynamically capable of neutralizing strong acids. However, its steric profile is asymmetric. While the methyl group at the 2-position provides some shielding, the 6-position remains completely unsubstituted. This "open door" allows the nitrogen lone pair to attack highly reactive intermediates—such as oxocarbenium ions or primary triflates—forming stable, dead-end pyridinium adducts. This residual nucleophilicity directly causes yield attrition in complex couplings.

The Solution: To eliminate nucleophilic interference, bases must feature symmetrical, bulky flanking groups (e.g., tert-butyl groups) at both the 2- and 6-positions. This creates a physical "steric shield" that permits the entry of a tiny proton ( H+ ) but completely blocks larger electrophiles.

Comparative Analysis of Alternative Bases

When replacing 2,3,5-collidine, researchers typically select from the following sterically hindered alternatives based on the required basicity and reaction economics.

2,6-Lutidine (2,6-Dimethylpyridine)
  • Profile: With methyl groups at both ortho positions, 2,6-lutidine (pKa 6.72) offers a symmetrical steric shield[2].

  • Performance: It is highly effective for standard silylations (e.g., TBS/TBDPS protection) and mild glycosylations. However, the methyl groups are not bulky enough to prevent all nucleophilic attacks; it can still form adducts with exceptionally "hot" electrophiles like trifluoromethanesulfonic anhydride ( Tf2​O ).

2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
  • Profile: DTBMP represents the classic gold standard for non-nucleophilic bases. The massive tert-butyl groups completely encase the nitrogen atom[3].

  • Performance: It boasts a pKa of 4.41 (in 50% EtOH)[3]. While it is a weaker thermodynamic base than collidine, its absolute lack of nucleophilicity makes it indispensable for generating enol triflates and stabilizing delicate oxocarbenium ions. Its primary drawback is its high cost and somewhat tedious synthesis.

2,4,6-Tri-tert-butylpyrimidine (TTBP)
  • Profile: Introduced by the Crich laboratory as a highly cost-effective, easily handled solid alternative to DTBMP[4].

  • Performance: Because it is a pyrimidine, its intrinsic basicity is lower, but it is perfectly tuned to scavenge superacids like TfOH without interfering with the reaction pathway. It has become the modern standard for pre-activation protocols in β -mannosylation and amide activations[4].

Quantitative Performance Data

The following table summarizes the physicochemical properties and comparative performance of these bases in a standardized highly reactive environment (e.g., Tf2​O -promoted glycosylation).

BasepKa (Aq/Predicted)Steric HindranceResidual NucleophilicityHandling / StateTypical Glycosylation Yield*
2,3,5-Collidine 6.53Low-ModerateModerateLiquid (Volatile)40–60% (Adduct formation)
2,6-Lutidine 6.72ModerateLowLiquid65–80%
DTBMP 4.41 (50% EtOH)Very HighNoneLow-melting Solid85–95%
TTBP N/A (Weak Base)Very HighNoneStable White Solid85–96%

*Yields are generalized from literature models of sulfoxide-mediated β -mannosylation using unhindered primary alcohol acceptors.

Experimental Workflow: Self-Validating Pre-Activation Glycosylation

To demonstrate the causality of base selection, the following protocol details a Tf2​O -promoted glycosylation using TTBP .

Validation Mechanism: This protocol utilizes an acceptor bearing an acid-sensitive p-methoxybenzyl (PMB) ether. If TTBP fails to scavenge the generated TfOH , the PMB group will cleave. If TTBP is nucleophilic, the donor will be consumed as a pyrimidinium adduct. The isolation of the intact disaccharide intrinsically validates TTBP's precise balance of basicity and non-nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the thioglycoside donor (1.0 equiv, 0.1 mmol), the PMB-protected glycosyl acceptor (1.2 equiv, 0.12 mmol), and TTBP (2.5 equiv, 0.25 mmol)[5].

  • Solvation: Dissolve the mixture in anhydrous CH2​Cl2​ (2.0 mL) and add activated 4Å molecular sieves. Stir at room temperature for 30 minutes to ensure complete dehydration.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Add 1-benzenesulfinyl piperidine (BSP) (1.1 equiv) followed dropwise by trifluoromethanesulfonic anhydride ( Tf2​O ) (1.2 equiv).

    • Mechanistic Note: The Tf2​O activates the sulfoxide, generating an oxocarbenium ion and releasing TfOH . The TTBP immediately neutralizes the TfOH , protecting the PMB group[4].

  • Coupling: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -40 °C over 2 hours to facilitate nucleophilic attack by the acceptor.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (2 mL). Extract with CH2​Cl2​ (3 × 5 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Pathway Visualization

The following diagram illustrates the mechanistic divergence that occurs when utilizing an asymmetric base (2,3,5-Collidine) versus a symmetrically shielded base (TTBP/DTBMP) during the activation of a glycosyl donor.

GlycosylationMechanisms cluster_collidine Pathway A: 2,3,5-Collidine cluster_ttbp Pathway B: TTBP / DTBMP Donor Thioglycoside Donor (Inactive) PreAct Pre-activation (Ph2SO / Tf2O, -78°C) Donor->PreAct Oxo Oxocarbenium Intermediate + TfOH (Acid) PreAct->Oxo Col 2,3,5-Collidine (Open 6-position) Oxo->Col Bulky TTBP / DTBMP (Sterically Shielded) Oxo->Bulky Adduct Pyridinium Adduct (Dead-end Intermediate) Col->Adduct Nucleophilic Attack Product Target Glycoside (High Yield) Adduct->Product Stalled / Low Yield Scavenged Efficient Proton Scavenging (No Nucleophilic Attack) Bulky->Scavenged Pure Brønsted Basicity Scavenged->Product Acceptor Glycosyl Acceptor (ROH) Acceptor->Product Attacks Intermediate

Mechanistic divergence in glycosylation based on the steric profile of the chosen non-nucleophilic base.

References

  • National Center for Biotechnology Information. "2,6-Lutidine | C7H9N | CID 7937." PubChem. Available at:[Link]

  • Organic Syntheses. "2,6-Di-tert-butyl-4-methylpyridine." Org. Synth. 1980, 59, 144. Available at:[Link]

  • Charette, A. B., et al. "Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Bennett, C. S., et al. "Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations." PMC, National Institutes of Health. Available at:[Link]

Sources

Comparative

Efficacy comparison of 2,3,5-trimethylpyridine hydrochloride in different reaction types

An In-Depth Guide to the Efficacy of 2,3,5-Trimethylpyridine Hydrochloride in Diverse Chemical Transformations This guide offers a comprehensive comparison of the efficacy of 2,3,5-trimethylpyridine hydrochloride in vari...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Efficacy of 2,3,5-Trimethylpyridine Hydrochloride in Diverse Chemical Transformations

This guide offers a comprehensive comparison of the efficacy of 2,3,5-trimethylpyridine hydrochloride in various reaction types. Moving beyond a simple catalog of applications, we delve into the structural and electronic properties that dictate its reactivity, providing researchers, scientists, and drug development professionals with the insights needed to effectively deploy this versatile reagent. The narrative is grounded in mechanistic principles and supported by experimental data to elucidate the causality behind its performance in different chemical environments.

Introduction: A Duality of Function

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a substituted pyridine derivative of significant interest in organic synthesis, particularly as a key building block for pharmaceuticals like the proton pump inhibitors omeprazole and esomeprazole.[1][2] It is commonly supplied and stored as its hydrochloride salt for enhanced stability and ease of handling. This salt form, however, presents a crucial duality in its application: it can serve as a stable precursor to the active free base, or it can itself function as a mild acid catalyst.

Understanding this dual nature is paramount to harnessing its full potential. The choice to use the salt directly or to neutralize it in situ fundamentally alters the reaction environment and dictates the role the pyridine moiety will play. This guide will explore both facets, comparing its efficacy as a base catalyst (via the free base) and as a pyridinium acid catalyst.

Structural Rationale: The Interplay of Steric and Electronic Effects

The reactivity of a pyridine derivative is governed by the electronic effects that modulate the basicity of the nitrogen lone pair and the steric hindrance around it. In 2,3,5-trimethylpyridine, three electron-donating methyl groups increase the electron density on the pyridine ring through an inductive effect, making the nitrogen atom more basic than in unsubstituted pyridine.

However, the position of these substituents is critical. The methyl group at the 2-position (the α-position) provides moderate steric hindrance around the nitrogen. This steric profile is a key differentiator. It is less hindered than symmetrically substituted pyridines like 2,6-lutidine or 2,4,6-collidine, which are often used as classic "non-nucleophilic bases" because their nitrogen is almost completely blocked.[3] Conversely, it is more hindered than pyridine or 3,5-lutidine. This intermediate steric and electronic profile makes 2,3,5-trimethylpyridine a nuanced choice as a basic catalyst.

The relationship between the hydrochloride salt and the active free base, and their respective catalytic roles, can be visualized as follows:

G cluster_acid Acid-Catalyzed Reactions cluster_base Base-Mediated Reactions HCl_Salt 2,3,5-Trimethylpyridinium Hydrochloride (Acid Catalyst) Free_Base 2,3,5-Trimethylpyridine (Free Base/Nucleophilic Catalyst) HCl_Salt->Free_Base + Base - H₂O, - Salt Acid_Reaction e.g., Condensation, Acetal Formation HCl_Salt->Acid_Reaction Proton Source Free_Base->HCl_Salt + HCl Base_Reaction e.g., Dehydrohalogenation, Acylation Free_Base->Base_Reaction Proton Scavenger

Caption: Equilibrium and divergent catalytic roles of 2,3,5-trimethylpyridine hydrochloride.

Efficacy Comparison in Key Reaction Classes

Part A: Performance as a Base and Nucleophilic Catalyst (via the Free Base)

For reactions requiring a base, such as acylations, silylations, or eliminations, 2,3,5-trimethylpyridine hydrochloride must first be neutralized with a stronger, non-interfering base to generate the active 2,3,5-trimethylpyridine (free base). Its efficacy is best understood by comparing its pKa and steric properties to other common pyridine bases.

Table 1: Comparative Properties of Common Pyridine Bases

Compound pKa of Conjugate Acid Steric Hindrance at Nitrogen Typical Application
Pyridine 5.25 Low General purpose, nucleophilic catalyst
2,6-Lutidine 6.77 High Non-nucleophilic base
2,3,5-Trimethylpyridine ~7.4 (Predicted) [3] Moderate Moderately hindered base
2,4,6-Collidine 7.43 High Non-nucleophilic base

| 4-(Dimethylamino)pyridine (DMAP) | 9.70 | Low | Highly nucleophilic acylation catalyst |

Analysis: With a predicted pKa comparable to the highly hindered 2,4,6-collidine, 2,3,5-trimethylpyridine is a relatively strong base.[3] Its moderate steric hindrance allows it to function as an effective proton scavenger in situations where more hindered bases like 2,6-lutidine might be too slow, yet it is less likely to cause side reactions (e.g., N-acylation) than the highly nucleophilic DMAP.

Experimental Protocol: Acylation of a Hindered Alcohol

This protocol illustrates the use of 2,3,5-trimethylpyridine as an acid scavenger in a challenging acylation reaction.

  • Reagent Preparation : In a flame-dried, nitrogen-purged flask, dissolve the hindered alcohol (1.0 equiv.) and 2,3,5-trimethylpyridine (1.5 equiv., generated by neutralizing the hydrochloride salt) in anhydrous dichloromethane (DCM).

  • Reaction Initiation : Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.2 equiv.) dropwise over 10 minutes. The formation of a white precipitate (2,3,5-trimethylpyridinium chloride) is expected.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification : Upon completion, quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Causality: The choice of 2,3,5-trimethylpyridine is deliberate. Its basicity is sufficient to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Its moderate steric hindrance prevents it from competing with the alcohol as a nucleophile for the acyl chloride, a common side reaction with less-hindered bases like pyridine.

Part B: Performance as a Pyridinium Acid Catalyst

When used directly, 2,3,5-trimethylpyridine hydrochloride acts as a mild, transferable acid catalyst. The pyridinium ion can serve as a proton source to activate electrophiles, such as carbonyl groups in condensation or acetal formation reactions.

Comparative Context: Pyridinium salts are generally considered milder and more selective than strong mineral acids (e.g., HCl, H₂SO₄) or even p-toluenesulfonic acid (pTsOH). Their efficacy is often comparable to other pyridinium catalysts like pyridinium p-toluenesulfonate (PPTS). The advantage of using 2,3,5-trimethylpyridine hydrochloride lies in its simplicity and atom economy if the corresponding free base is also needed later in a synthetic sequence. Studies have demonstrated that substituted pyridines can be successfully synthesized in an acidic medium, highlighting the stability and utility of the pyridinium ion.[1]

Experimental Protocol: Knoevenagel Condensation

This protocol demonstrates the use of 2,3,5-trimethylpyridine hydrochloride as a catalyst for C-C bond formation. Coordination polymers based on pyridine-tricarboxylic acid have shown high yields in Knoevenagel condensations, illustrating the catalytic potential of the pyridine motif.[4]

G cluster_workflow Knoevenagel Condensation Workflow A 1. Combine Reactants (Aldehyde, Malononitrile) B 2. Add Catalyst (2,3,5-Trimethylpyridine HCl, ~5 mol%) A->B C 3. Reflux in Toluene (with Dean-Stark trap) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool and Filter (to collect product) D->E F 6. Wash and Dry (Product) E->F

Caption: Experimental workflow for a pyridinium-catalyzed Knoevenagel condensation.

  • Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the aldehyde (1.0 equiv.), malononitrile (1.1 equiv.), 2,3,5-trimethylpyridine hydrochloride (0.05 equiv.), and toluene.

  • Execution : Heat the mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring and Completion : Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Isolation : Cool the reaction mixture to room temperature. The product often precipitates from the toluene. Collect the solid by vacuum filtration, wash with cold hexanes, and dry.

Causality: The pyridinium ion protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the enolate of malononitrile. The removal of water drives the reaction to completion. The mild acidity of the catalyst prevents side reactions often observed with stronger acids.

Part C: Efficacy as a Synthetic Substrate

A primary application of 2,3,5-trimethylpyridine is as a versatile building block in multi-step syntheses.[5] Its efficacy here is measured by the yield and selectivity achieved in reactions that modify its core structure.

Case Study 1: Synthesis via Dealkylation

Industrial routes to 2,3,5-trimethylpyridine often involve the synthesis of a precursor like 2-ethyl-3,5-dimethylpyridine, followed by a dealkylation step using sulfur.[6][7] This process is highly efficient for large-scale production.

Table 2: Representative Yields for Sulfur-Mediated Dealkylation [7]

Precursor Sulfur Amount Reaction Time (h) Conversion (%) Net Yield (%)
2-ethyl-3,5-dimethylpyridine ~0.8 equiv. 31 92 65
2-ethyl-3,5-dimethylpyridine ~0.8 equiv. 8 92 66

| 2-ethyl-3,5-dimethylpyridine | ~0.75 equiv. | 6 | 89 | 78 |

Analysis: The data shows that high yields of 2,3,5-trimethylpyridine can be achieved by reacting its 2-ethyl precursor with sulfur at reflux. Shorter reaction times appear to favor higher net yields, indicating a robust and efficient transformation.[7]

Case Study 2: α-Methylation via Flow Chemistry

While 2,3,5-trimethylpyridine is already methylated, it can serve as a substrate to demonstrate further functionalization. A continuous flow protocol using Raney® nickel has been developed for the α-methylation of various pyridines.[8]

Table 3: Efficacy of 2,3,5-Trimethylpyridine in Flow Methylation [8]

Substrate Product Isolated Yield (%)

| 3,5-Lutidine | 2,3,5-Trimethylpyridine | 90 |

Analysis: Although this reaction produces 2,3,5-trimethylpyridine rather than consuming it, the 90% yield demonstrates the high efficiency and selectivity of catalytic C-H activation/methylation on the pyridine ring, a reaction class for which the 2,3,5-trimethylpyridine scaffold is a suitable substrate.[8]

Conclusion

2,3,5-trimethylpyridine hydrochloride is a reagent of significant versatility, whose efficacy is dictated by its dual role as a stable precursor to a moderately hindered organic base and as a mild pyridinium acid catalyst.

  • As a Base (via neutralization): It offers a compelling balance of strong basicity and moderate steric hindrance, making it an excellent choice for reactions where non-nucleophilic proton scavenging is required without the extreme bulk of traditional "non-nucleophilic" bases.

  • As an Acid Catalyst: It provides a mild and controlled source of protons, ideal for activating electrophiles in condensation reactions while minimizing acid-labile side reactions.

  • As a Substrate: It is a robust building block amenable to high-yielding industrial synthesis and further functionalization, cementing its importance in pharmaceutical and fine chemical manufacturing.

By understanding the structural and electronic rationale behind its reactivity, researchers can strategically select 2,3,5-trimethylpyridine hydrochloride and its corresponding free base to optimize a wide array of chemical transformations.

References

  • BenchChem (2025). A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide.
  • Campeau, L. et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society.
  • Gu, Y. et al. (2013). Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation. Journal of the American Chemical Society.
  • Buttafava, A. et al. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • MDPI (2025).
  • ResearchGate (n.d.). Recent advances in catalytic synthesis of pyridine derivatives.
  • Barton, E. et al. (2012). Comparative study of imidazole and pyridine catalyzed reduction of carbon dioxide at illuminated iron pyrite electrodes.
  • BenchChem (n.d.). Synthesis routes of 2,3,5-Trimethylpyridine. BenchChem.
  • ResearchGate (2023). Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis.
  • MDPI (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. MDPI.
  • SPIE Digital Library (n.d.).
  • PubChem (n.d.). 2,3,5-Trimethylpyridine. PubChem.
  • ResearchGate (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • BenchChem (2025). A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers.
  • Martin, L. et al. (2015).
  • Google Patents (n.d.). CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
  • Chem-Impex (n.d.). 2,3,5-Collidine. Chem-Impex.
  • NextSDS (n.d.).
  • Sciforum (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Sciforum.
  • Pharmaffiliates (n.d.). CAS No : 695-98-7 | Product Name : 2,3,5-Trimethylpyridine.
  • TCI AMERICA (n.d.). 2,3,5-Trimethylpyridine | 695-98-7. TCI AMERICA.
  • Google Patents (n.d.). WO1992002506A1 - Process for preparing 2-methyl-3,5-dialkylpyridines by dealkylation with sulfur.
  • BenchChem (n.d.).
  • ResearchGate (n.d.). Trimolecular condensation in the presence of various catalysts.
  • MDPI (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. MDPI.
  • OPUS (2023). Polymer Chemistry. OPUS.
  • Dalton Transactions (RSC Publishing) (n.d.). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br leading to rheniumtricarbonyl complexes with potential biomedical applications. Dalton Transactions (RSC Publishing).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3,5-Trimethylpyridine;hydrochloride

Comprehensive Operational and Safety Guide: Handling 2,3,5-Trimethylpyridine Hydrochloride As a Senior Application Scientist, I frequently observe laboratories treating hydrochloride salts with the same protocols used fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Guide: Handling 2,3,5-Trimethylpyridine Hydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating hydrochloride salts with the same protocols used for their free-base counterparts. This is a critical operational error. 2,3,5-Trimethylpyridine hydrochloride (CAS: 836599-21-4)[1]—the solid salt form of the liquid 2,3,5-collidine—is a highly valuable reagent used as a versatile acid and proton source in catalytic reduction cycles[2]. However, its physical state fundamentally alters its hazard profile.

This guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines self-validating operational workflows to ensure absolute safety during handling.

Part 1: Hazard Causality & The "Why" Behind the Armor

To select the correct PPE, we must first understand the mechanistic nature of the threat. While the free base (collidine) is a volatile, flammable liquid[3], the hydrochloride salt is a hygroscopic solid [4].

  • The Hygroscopic Threat (Dermal & Ocular): Because it readily absorbs moisture from the air, airborne dust from this salt will aggressively seek out the moisture on your skin (sweat) or in your eyes (tears). Upon contact, the salt dissolves and dissociates, causing a rapid, localized drop in pH. This mechanism is responsible for its classification as a severe skin irritant (Skin Irrit. 2) and serious eye irritant (Eye Irrit. 2)[4].

  • The Particulate Vector (Inhalation): The primary vector for systemic exposure shifts from vapor inhalation to dust aerosolization. Inhaling these particulates causes acute mucosal and upper respiratory tract irritation (STOT SE 3)[4].

Part 2: Core PPE Specifications (Self-Validating Systems)

Every piece of PPE must act as a self-validating system—meaning the protocol itself proves that contamination has not breached the barrier.

  • Ocular Protection:

    • Requirement: Unvented or indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Micro-particulates of the hydrochloride salt can easily bypass standard glasses, dissolve in the tear film, and cause immediate ocular damage[4].

  • Dermal/Hand Protection:

    • Requirement: Double-gloving with disposable nitrile gloves (minimum 5 mil thickness).

    • Validation System: Nitrile provides excellent resistance to nitrogenous bases and their salts. The double-glove protocol is self-validating: by removing the outer, potentially contaminated glove inside the fume hood before touching external surfaces (like balances or notebooks), you visually validate that the inner glove remains pristine, preventing cross-contamination.

  • Respiratory Protection:

    • Requirement: All handling must occur inside a certified Chemical Fume Hood (face velocity of 80-100 fpm). If bulk transfer outside a hood is strictly unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

  • Body Protection:

    • Requirement: A flame-resistant (FR) or standard heavy cotton lab coat with knit cuffs. Knit cuffs are critical; they prevent the sleeves from riding up and exposing the vulnerable skin of the wrists to settling dust.

Part 3: Quantitative Hazard and PPE Summary

Hazard ClassificationCausality / Exposure MechanismRequired PPESelf-Validation Method
Skin Irrit. 2 Hygroscopic salt dissolves in sweat, causing localized acidic burns.Double nitrile gloves (≥5 mil), knit-cuff lab coat.Outer glove removed in hood; inner glove remains clean.
Eye Irrit. 2 Airborne dust dissolves in tear film, irritating mucous membranes.Indirectly vented chemical splash goggles.Goggle seal leaves temporary indentation on the face.
STOT SE 3 Inhalation of aerosolized particulates during transfer.Chemical Fume Hood or P100 Respirator.Tissue paper held at hood sash pulls inward (airflow check).

Part 4: Step-by-Step Methodology: Safe Weighing and Transfer

Hygroscopic salts are prone to static buildup, which can cause the powder to "jump" and aerosolize unexpectedly. Follow this field-proven workflow:

Step 1: Pre-Operation & De-static Protocol

  • Clear the fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow.

  • Verify that the eyewash station is functional and within a 10-second walking distance[3].

  • Place an anti-static weighing boat on the analytical balance. Use an anti-static gun (zerostat) on the boat and the metal spatula to neutralize static charges, preventing the salt from aerosolizing.

Step 2: Transfer and Weighing

  • Don your core PPE (goggles, lab coat, double nitrile gloves).

  • Open the reagent bottle slowly. Using the grounded spatula, transfer the 2,3,5-trimethylpyridine hydrochloride slowly to the weigh boat, keeping the spatula close to the boat to minimize the drop height.

  • Cap the reagent bottle immediately to prevent ambient moisture from degrading the bulk hygroscopic stock[4].

Step 3: Reaction Integration

  • Transfer the solid to the reaction vessel in controlled portions.

  • If integrating into a catalytic cycle (e.g., Cp2TiCl epoxide opening)[2], ensure the solvent is stirring vigorously to prevent localized clumping and exothermic flash-boiling, which could eject the dissolved salt out of the flask.

Step 4: Decontamination

  • Wipe down the balance and hood surfaces with a damp paper towel to capture any microscopic dust, followed immediately by a dry wipe.

  • Peel off the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste container[3].

Part 5: Spill Response and Disposal Plan

A spill of a hydrochloride salt requires a counter-intuitive response: Do not use water initially.

  • Dry Spill Protocol: Adding water to a bulk dry spill will rapidly solubilize the salt, vastly increasing its dermal absorption risk and spreading the contamination footprint[4]. Instead, execute a "dry sweep." Gently place a slightly damp paper towel over the spill to suppress dust aerosolization, then carefully sweep the material into a chemically compatible, sealable container.

  • Solution Spill Protocol: If the salt is already dissolved in an organic solvent, use an inert absorbent pad or vermiculite to soak up the liquid.

  • Disposal: Dispose of all sweepings, contaminated PPE, and reaction waste in clearly labeled containers designated for "Halogenated/Nitrogenous Organic Waste" in accordance with local environmental regulations[3].

Part 6: Operational Workflow Visualization

SOP and spill response workflow for handling collidine hydrochloride.

References

  • MDPI. "Cp2TiCl/H2O as a Sustainable System for the Reduction of Organic Functional Groups." MDPI. Available at: [Link]

Sources

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